methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" fundamental properties
Technical Whitepaper: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a 1,2,4-triazole core featuring a ketone functionality at position 5 and a methyl ester at position 3, this molecule serves as a versatile "chameleon" intermediate. Its significance lies in its ability to access diverse pharmacological space—acting as a precursor for nucleoside analogs (e.g., Ribavirin, Favipiravir derivatives) and offering multiple vectors for functionalization via N-alkylation and ester transformation. This guide delineates its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for high-precision drug development.
Chemical Identity & Physicochemical Profile
The molecule exists in a dynamic tautomeric equilibrium, predominantly favoring the oxo (lactam) form in the solid state, while the hydroxy (lactim) tautomer becomes relevant during specific functionalization reactions (e.g., O-alkylation).
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
| Common Synonyms | Methyl 3-hydroxy-1H-1,2,4-triazole-5-carboxylate; Methyl 5-oxo-1,2,4-triazoline-3-carboxylate |
| CAS Number | 57281-13-7 |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 196–199 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~7.5 (NH acidity), making it deprotonatable by weak bases (e.g., K₂CO₃) |
| InChI Key | AGPKBXZPKSLZOJ-UHFFFAOYSA-N |
Tautomeric Equilibrium
The reactivity of the scaffold is dictated by the proton shift between the ring nitrogens and the exocyclic oxygen.
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of this scaffold. The Direct Condensation Method is preferred for laboratory-scale purity, while the Oxidative Desulfurization Method is often employed industrially to avoid specific side reactions or utilize cheaper starting materials (thiosemicarbazide).
Method A: Direct Condensation (Laboratory Standard)
This protocol utilizes dimethyl oxalate and semicarbazide hydrochloride. It is a convergent synthesis that builds the triazole ring in a single cyclization sequence.
-
Reagents: Dimethyl oxalate (1.0 eq), Semicarbazide HCl (1.0 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).
-
Mechanism: Formation of the semicarbazone intermediate followed by base-mediated intramolecular cyclization.
Step-by-Step Protocol:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium methoxide (2.2 eq) in anhydrous Methanol (0.5 M concentration relative to oxalate).
-
Addition: Add Semicarbazide hydrochloride (1.0 eq) portion-wise at 0°C. Stir for 30 minutes to generate the free base.
-
Coupling: Add Dimethyl oxalate (1.0 eq) dropwise (if liquid) or as a solution in MeOH.
-
Cyclization: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of starting materials.
-
Isolation: Cool to room temperature. The sodium salt of the product may precipitate.[1] Acidify carefully with concentrated HCl to pH ~2–3.
-
Purification: Filter the resulting white precipitate. Recrystallize from Methanol/Water or Ethanol to obtain pure methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.
Method B: Oxidative Desulfurization (Industrial Alternative)
This route starts with thiosemicarbazide to form the thio analog (methyl 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate), which is subsequently oxidized.
-
Logic: Thio-intermediates are often more crystalline and easier to purify before the final oxidation step.
-
Oxidant: Hydrogen Peroxide (H₂O₂) or Nitric Acid (HNO₃).
Reactivity & Functionalization
The strategic value of this molecule lies in its regioselective alkylation potential. The triazole ring contains three nitrogen atoms, but the presence of the 5-oxo group (and the ester at C3) creates distinct electronic environments.
-
N-Alkylation (N1 vs N2 vs N4):
-
Under basic conditions (e.g., K₂CO₃/DMF), alkylation preferentially occurs at N1 (the nitrogen adjacent to the ester-bearing carbon) due to steric and electronic control.
-
N2-alkylation is generally disfavored unless specific directing groups are used.
-
N4-alkylation is rare without protecting group strategies blocking N1.
-
-
Ester Manipulations:
-
Amidation: Reaction with ammonia or primary amines yields the corresponding carboxamide (e.g., Ribavirin precursor).
-
Reduction: Reduction to the alcohol is possible but requires careful selection of reducing agents (e.g., NaBH₄) to avoid reducing the triazole ring or the ketone.
-
-
Bioisosteric Replacement:
-
The 5-oxo-triazole moiety is a recognized bioisostere for amide bonds and carboxylic acids in peptide mimetics.
-
Applications in Drug Discovery
-
Antiviral Agents: This scaffold is the direct precursor to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) and related broad-spectrum antivirals. The ester is converted to the carboxamide after glycosylation or alkylation.
-
Favipiravir (T-705) Analogs: While Favipiravir is a pyrazine, the 1,2,4-triazole-3-carboxamide moiety is structurally homologous and investigated for RNA polymerase inhibition.
-
Agrochemicals: Used as an intermediate for triazole-based herbicides (e.g., Thiencarbazone-methyl analogs).
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles. The compound is stable under normal storage conditions (2–8°C, dry) but is hygroscopic.
References
- Ribavirin Intermediate Synthesis:Google Patents. "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)carbonyl]..." (WO2018153767A1).
-
Triazole Pharmacophore Review: National Institutes of Health (PMC). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Available at: [Link]
-
Compound Data & Safety: PubChem. "Methyl 1H-1,2,4-triazole-3-carboxylate (Related Compound Data)." Available at: [Link]
Sources
"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" molecular structure
Core Scaffold for Nucleoside Analogs and Bioactive Heterocycles
Executive Summary & Molecular Architecture
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 14463-88-8) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a 1,2,4-triazole ring substituted with a methyl ester at the C3 position and a carbonyl (oxo) group at the C5 position.
Its significance lies in its structural homology to natural nucleobases. The 1,2,4-triazole-3-carboxamide moiety is the active warhead of Ribavirin , a broad-spectrum antiviral. Consequently, the title compound serves as the primary synthetic precursor for Ribavirin analogs, allowing for the diversification of the C3-amide and N1/N2-substituents to modulate lipophilicity and viral polymerase binding affinity.
Structural Dynamics: The Tautomerism Challenge
The reactivity of this molecule is governed by complex prototropic tautomerism. While the "5-oxo" (lactam) form is generally favored in the solid state and polar aprotic solvents (DMSO), the "5-hydroxy" (lactim) form becomes accessible in solution, influencing alkylation regioselectivity.
Key Tautomeric Forms:
-
1H,4H-5-one (Diketo-like): The most stable neutral form.
-
1H-5-hydroxy: Aromatic character increases; nucleophilic oxygen.
-
4H-5-hydroxy: Alternative aromatic tautomer.
Figure 1: Tautomeric equilibrium governing the reactivity profile. The shift between lactam and lactim forms dictates the ratio of N- vs. O-alkylation products.
Synthetic Pathways[1][2][3][4]
The synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate requires distinguishing it from the symmetric bis-triazoles often formed when reacting oxalates with hydrazine. The most robust protocol involves the cyclization of semicarbazide derivatives with oxalate esters.
Primary Route: The Semicarbazide-Oxalate Cyclization
This method avoids the formation of the 3,3'-bi-1,2,4-triazole byproduct by using semicarbazide, which caps one end of the hydrazine moiety.
Experimental Protocol
Reagents:
-
Dimethyl oxalate (1.0 eq)
-
Semicarbazide hydrochloride (1.0 eq)
-
Sodium methoxide (NaOMe) (2.2 eq)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Condensation:
-
Dissolve Semicarbazide HCl (11.15 g, 0.1 mol) in anhydrous methanol (100 mL).
-
Add Sodium methoxide (0.1 mol) to neutralize the HCl; filter off the NaCl precipitate if necessary to prevent salt inclusion, though in situ neutralization is acceptable.
-
Add Dimethyl oxalate (11.8 g, 0.1 mol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: TLC should show the consumption of starting materials and formation of the linear intermediate (Methyl oxaluric acid hydrazide).
-
-
Cyclization (Base-Catalyzed):
-
Add a second equivalent of NaOMe (0.11 mol) to the reaction mixture.
-
Heat to reflux (65°C) for 8 hours. The basic environment drives the intramolecular attack of the hydrazine nitrogen onto the amide carbonyl, closing the triazole ring.
-
-
Work-up & Isolation:
-
Evaporate the solvent under reduced pressure to obtain the sodium salt.
-
Dissolve the residue in minimal distilled water (50 mL).
-
Acidify carefully with Conc. HCl to pH 2.0 at 0°C. Note: The product will precipitate as a white solid.
-
Filter, wash with ice-cold water (2x 10 mL), and dry in a vacuum oven at 50°C.
-
Yield: 65–75% Melting Point: 196–199°C (Lit. Value [1])
Figure 2: Step-wise synthesis workflow via the Semicarbazide-Oxalate route.
Reactivity & Derivatization Strategies
The utility of this scaffold lies in its ability to be selectively modified.
Regioselective Alkylation (N1 vs N2 vs O)
Alkylation is the critical step for generating nucleoside analogs. The reaction outcome is heavily dependent on the silylation state of the triazole.
-
Direct Alkylation (Basic conditions): Using alkyl halides with bases (K2CO3) often leads to a mixture of N1-alkyl, N2-alkyl, and O-alkyl products due to the ambident nucleophilicity of the triazole anion.
-
Vorbrüggen Coupling (Silylation): To achieve high N1-regioselectivity (mimicking the glycosidic bond in nucleosides), the "Silyl-Hilbert-Johnson" reaction is preferred.
Protocol for N1-Selective Ribosylation:
-
Silylation: Reflux the triazole ester in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate until a clear solution is obtained (formation of the trimethylsilyl intermediate).
-
Coupling: React the silylated base with a protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in Acetonitrile using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst.
-
Result: Predominant formation of the N1-nucleoside.
Amidation (Library Generation)
The C3-methyl ester is reactive toward amines, allowing for the rapid generation of carboxamide libraries (Ribavirin analogs).
| Reagent | Conditions | Product Type | Application |
| Ammonia / MeOH | RT, 12h | Primary Amide | Ribavirin Precursor |
| Primary Amines | EtOH, Reflux | N-Substituted Amide | Lipophilic Analogs |
| Hydrazine Hydrate | EtOH, 0°C | Acid Hydrazide | Schiff Base Scaffolds |
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
NMR Spectroscopy (DMSO-d6)[6]
-
1H NMR:
-
δ 12.0–13.0 ppm (br s, 2H): NH protons (exchangeable with D2O). The broadness indicates tautomeric exchange.
-
δ 3.85 ppm (s, 3H): Methyl ester (-COOCH 3).
-
-
13C NMR:
-
δ 158.0 ppm: Ester Carbonyl (C=O).
-
δ 155.5 ppm: C5 (Triazole Carbonyl/Enol).
-
δ 145.0 ppm: C3 (Triazole Ring Carbon).
-
δ 52.5 ppm: Methyl Carbon.
-
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: N-H stretch (Broad).
-
1735 cm⁻¹: Ester C=O stretch (Sharp).
-
1690 cm⁻¹: Amide/Lactam C=O stretch (Ring carbonyl).
References
- Bayer CropScience. (2018). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1.
-
MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
Technical Guide: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Reactivity Profile
Executive Summary: The "Chameleon" Scaffold
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MOTC ) represents a privileged scaffold in medicinal chemistry and agrochemical synthesis. Its value lies not merely in its functional groups but in its electronic ambivalence .
For the drug developer, MOTC offers three distinct vectors for diversification:
-
The Triazole Core: A platform for regioselective
-alkylation (controlling steric vectors). -
The C3-Ester: An electrophilic handle for library generation (amides/hydrazides).
-
The C5-Oxo Group: A latent aromatic entry point via tautomeric activation (chlorination/cross-coupling).
This guide moves beyond standard preparations to address the primary bottleneck in working with MOTC: controlling regioselectivity during functionalization.
Structural Dynamics & Tautomerism
To manipulate MOTC, one must first understand its existence in solution. It is not a static ketone. It exists in a dynamic equilibrium of lactam-lactim tautomers.
The Tautomeric Triad
In the solid state, the 5-oxo (lactam) form predominates. However, in solution (DMSO/MeOH), and particularly under basic conditions, the negative charge is delocalized across the N1-C5-O system.
-
Form A (5-Oxo-1H): The most stable neutral form.
-
Form B (5-Hydroxy): The "aromatic" tautomer, accessible via silylation or specific Lewis acid catalysis.
-
Form C (Anionic): Formed upon deprotonation (
), acting as an ambident nucleophile.
Visualization of Reactive Sites
The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.
Figure 1: Reactivity map of the MOTC scaffold highlighting competitive nucleophilic sites (N1 vs N2) and electrophilic handles (C3, C5).
Core Reactivity Profile
The Alkylation Challenge (N1 vs. N2 vs. O)
The most common failure mode in MOTC chemistry is obtaining inseparable mixtures of N1- and N2-alkylated products.
The Mechanism:
Under standard basic conditions (e.g.,
Protocol A: High-Fidelity N1-Alkylation (Silyl Method)
Why this works: Using a silylating agent temporarily locks the oxygen and nitrogen into a silyl-enol ether/silyl-amine network, directing the incoming alkyl halide to the most accessible nitrogen via a specific transition state, often catalyzed by Lewis acids.
Step-by-Step:
-
Silylation: Suspend MOTC (1.0 eq) in hexamethyldisilazane (HMDS) (excess). Reflux until clear (formation of silylated intermediate). Evaporate excess HMDS.[1]
-
Alkylation: Dissolve residue in anhydrous Acetonitrile (MeCN).
-
Catalysis: Add Lewis Acid (e.g.,
, 0.1 eq) followed by the alkyl donor (e.g., Alkyl Acetate or Halide). -
Workup: Quench with
. The silyl group hydrolyzes, leaving the N1-alkylated product.
Data Comparison: Alkylation Conditions
| Method | Reagents | Major Product | Regioselectivity (N1:N2) | Notes |
| Standard Base | Mixture | ~3:1 | Difficult separation; O-alkylation possible. | |
| Hydride Base | NaH, THF, R-X | N1 | ~6:1 | Fast, but strictly anhydrous required. |
| Silyl-Lewis Acid | HMDS; | N1 | >19:1 | Best for scale-up and purity. |
Functionalizing the C5-Oxo (Aromatization)
To convert the triazolone into a fully aromatic triazole (e.g., for Suzuki couplings), the carbonyl must be converted to a leaving group.
The Vilsmeier-Haack Approach:
Direct reaction with
-
Critical Insight: This restores aromaticity to the ring, significantly changing the electronics of the C3-ester (making it more electrophilic).
-
Safety Note: This reaction generates HCl gas.
The C3-Ester: Library Generation
The methyl ester is less reactive than a standard aliphatic ester due to electron donation from the ring, but it readily undergoes:
-
Aminolysis: React with primary amines in MeOH to form carboxamides (Bioisosteres of nucleosides).
-
Hydrazinolysis: React with hydrazine hydrate to form the hydrazide. This is the gateway to fused heterocycles (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles).
Experimental Workflow: Synthesis & Transformation
The following diagram illustrates the logical flow from the raw material to high-value intermediates.
Figure 2: Synthetic decision tree. Green paths indicate ester modifications; Red/Yellow paths indicate ring functionalization.
Validated Protocol: Synthesis of the MOTC Core
While commercially available, in-house synthesis allows for isotope labeling or derivative creation.
Method: Cyclization of Ethyl Cyanoformate with Hydrazine (Adapted for Methyl Ester).
-
Reagents: Ethyl cyanoformate (1.0 eq), Hydrazine hydrate (1.1 eq), Methanol (Solvent), Sodium Methoxide (Cat).
-
Formation of Intermediate: Add hydrazine dropwise to ethyl cyanoformate in cold ether/alcohol. This forms the intermediate ethoxyamidine hydrazide.
-
Cyclization: Reflux the intermediate in the presence of base (
). The intramolecular attack of the hydrazine nitrogen on the nitrile carbon closes the ring. -
Transesterification: If the reaction is performed in Methanol with NaOMe, the ethyl ester typically transesterifies to the methyl ester (MOTC).
-
Purification: Acidify to pH 4. The product precipitates.[2] Recrystallize from water/ethanol.
Yield Expectation: 75-85%.
Purity Check:
References
-
Synthesis & Industrial Relevance: Title: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[1][3][4] Source: Google Patents (CN111808034A). URL:
-
Regioselective Alkylation (Silyl Method): Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Source: MDPI (Molecules). URL:[Link]
-
Bioactivity & COX-2 Inhibition: Title: New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors. Source: Bioorganic Chemistry (Elsevier). URL:[Link][5][4][6][7]
-
Agrochemical Application (Thiencarbazone-methyl): Title: Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.[4] Source: Google Patents (WO2018153767A1). URL:
-
Tautomerism Studies: Title: Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution.[8] Source: Journal of Physical Chemistry A. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
- 3. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" solubility data
This guide details the physicochemical profile, solubility data, and synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7), a critical intermediate in the development of antiviral and agrochemical agents.
Executive Summary & Chemical Identity
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a functionalized 1,2,4-triazole derivative characterized by a lactam-lactim tautomeric core. It serves as a versatile scaffold in medicinal chemistry, particularly for nucleoside analogs (e.g., Ribavirin derivatives) and high-energy materials (NTO analogs).
Chemical Profile
| Property | Data |
| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
| CAS Number | 57281-13-7 |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 196–199 °C (Decomposes) |
| Synonyms | Methyl 3-oxo-2,3-dihydro-1H-1,2,4-triazole-5-carboxylate; 5-Methoxycarbonyl-1,2,4-triazol-3-one |
Physicochemical & Solubility Data
Solubility Profile
The solubility of this compound is governed by its ability to form intermolecular hydrogen bonds (donor: NH; acceptor: C=O, N). It exhibits a steep temperature-dependent solubility curve in polar protic solvents, making recrystallization from methanol the standard purification method.
| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Comments |
| Water | Low (< 5 mg/mL) | Moderate | Soluble in hot water; pH-dependent (more soluble at pH > 8 due to deprotonation). |
| Methanol | Moderate | High | Preferred solvent for recrystallization. |
| Ethanol | Low | Moderate | Suitable for washing crude precipitates. |
| DMSO | High (> 50 mg/mL) | High | Recommended for NMR and biological stock solutions. |
| DMF | High | High | Alternative reaction solvent. |
| Acetonitrile | Low | Moderate | Used in substitution reactions. |
| Dichloromethane | Negligible | Low | Poor solubility due to polarity. |
| Hexane/Ether | Insoluble | Insoluble | Used as anti-solvents to crash out the product. |
Mechanistic Insight: Tautomerism & Acidity
The compound exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In solution (DMSO-d6) and solid state, the 5-oxo tautomer predominates. The proton on the triazole ring is acidic (pKa ≈ 6.5–7.5), allowing the compound to form stable salts with bases (e.g., NaH, K₂CO₃).
Synthesis & Experimental Protocol
Core Directive: The most robust synthesis involves the cyclization of Semicarbazide with Dimethyl Oxalate under basic conditions. This method avoids hazardous diazonium intermediates often associated with alternative routes.[1]
Reaction Scheme
-
Condensation: Semicarbazide attacks the electrophilic carbonyl of dimethyl oxalate.
-
Cyclization: Base-catalyzed intramolecular nucleophilic attack closes the triazole ring.
Step-by-Step Protocol
Materials:
-
Semicarbazide Hydrochloride (11.15 g, 100 mmol)
-
Dimethyl Oxalate (11.81 g, 100 mmol)
-
Sodium Methoxide (5.4 g, 100 mmol) or Sodium metal (2.3 g) dissolved in MeOH.
-
Methanol (anhydrous, 100 mL).
Procedure:
-
Preparation of Base: Dissolve Sodium metal in anhydrous Methanol under N₂ atmosphere to generate Sodium Methoxide in situ.
-
Addition: Add Semicarbazide Hydrochloride to the NaOMe solution and stir for 15 min to liberate the free base. Filter off the precipitated NaCl if necessary (optional).
-
Condensation: Add Dimethyl Oxalate to the filtrate. Stir at room temperature for 1 hour.
-
Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns clear then may become cloudy.
-
Work-up:
-
Cool the reaction mixture to 0–5°C.
-
Acidify carefully with concentrated HCl to pH 2–3 . The product will precipitate as a white solid.[2]
-
Filter the solid and wash with cold water (2 x 10 mL) and cold methanol (1 x 10 mL).
-
-
Purification: Recrystallize the crude solid from hot Methanol .
-
Dissolve in minimum boiling methanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals by filtration.[3]
-
Yield Expectation: 70–85%.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against the following specifications:
-
HPLC Purity: >98% (Column: C18; Mobile Phase: Water/Acetonitrile 90:10 to 10:90 gradient; Detection: UV 210 nm).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.5 ppm (br s, 1H, NH - Ring)
-
δ 12.1 ppm (br s, 1H, NH - Ring)
-
δ 3.82 ppm (s, 3H, O-CH₃)
-
Note: NH protons may appear as a single broad peak depending on exchange rates.
-
-
Mass Spectrometry (ESI+): m/z 144.1 [M+H]⁺.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735089, Methyl 1,2,4-triazole-3-carboxylate (Related Isomer Data). Retrieved from [Link]
- Google Patents. (2018). Process for the preparation of thiencarbazone-methyl intermediates. WO2018153767A1.
-
MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Molecules. Retrieved from [Link]
Sources
- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 3. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
Methyl 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7).
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate represents a "privileged structure" in drug discovery. It serves as a bifunctional core containing both an electrophilic ester and a nucleophilic triazolone ring.[1][2] Its value lies in its ability to act as a non-classical bioisostere for carboxylic acids and amides, while offering three distinct vectors for diversification (N1, N2/N4, and the C3-ester).[2] This guide explores its synthesis, tautomeric behavior, and application as a precursor for antiviral and anticancer therapeutics.[1][2]
Chemical Architecture & Tautomerism
Understanding the reactivity of this molecule requires a deep appreciation of its tautomeric equilibrium.[1][2][3] The compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms.[1][2]
-
Lactam Form (Predominant): In polar solvents (DMSO, MeOH) and the solid state, the 5-oxo tautomer is generally favored due to the stability of the amide-like resonance.[2]
-
Lactim Form (Reactive): The 5-hydroxy form becomes relevant under basic conditions or during specific binding events in enzyme pockets.[1][2]
Structural Properties
| Property | Value | Note |
| CAS Number | 57281-13-7 | Specific to the methyl ester 5-oxo derivative.[1][4][5][6][7][8] |
| Molecular Formula | C₄H₅N₃O₃ | MW: 143.10 g/mol |
| pKa (Acidic) | ~6.5 - 7.5 | The N-H proton is acidic, allowing for easy deprotonation.[1][2] |
| H-Bond Donors | 2 (NH) | Critical for receptor binding.[1][2] |
| H-Bond Acceptors | 4 (N, O) | Includes the ester carbonyl and ring nitrogen.[1][2] |
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift between the ring nitrogen and the exocyclic oxygen.[1][2]
Figure 1: Tautomeric equilibrium and ionization to the reactive triazolate anion.
Synthetic Accessibility
The synthesis of this scaffold must be robust to avoid the formation of symmetrical hydrazines or decomposition.[1][2] The most reliable "self-validating" protocol involves the cyclocondensation of semicarbazide with a dielectrophile (dimethyl oxalate).[1][2]
Protocol: Cyclocondensation Route
Reaction Logic: Semicarbazide provides the N-N-C(O)-N skeleton, while dimethyl oxalate provides the two carbons required to close the ring and the C3-ester handle.[2]
Step-by-Step Methodology:
-
Reagents: Semicarbazide hydrochloride (1.0 eq), Dimethyl oxalate (1.1 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (solvent).[1][2]
-
Formation of Intermediate:
-
Cyclization:
-
Workup:
Figure 2: Synthetic pathway via semicarbazide and dimethyl oxalate condensation.
Medicinal Chemistry Utility
Bioisosterism and Pharmacophore Design
The 5-oxo-1,2,4-triazole core is a bioisostere for the carboxylic acid group (-COOH) and the amide bond (-CONH-).
-
Acid Mimicry: The N-H proton (pKa ~7) mimics the acidity of a carboxylic acid but with different lipophilicity and metabolic stability profiles.[1][2]
-
Amide Mimicry: The planar lactam system can replace peptide bonds in peptidomimetics, restricting conformation and improving proteolytic stability.[1][2]
Regioselective Alkylation (The Challenge)
One of the most critical aspects of using this scaffold is controlling alkylation.[1][2] The triazolate anion is an ambident nucleophile .[1][2]
-
N1-Alkylation: Generally favored under thermodynamic control or with soft electrophiles.[1] This preserves the 5-oxo motif.[1][4][6][7][8][13]
-
O-Alkylation: Can occur under kinetic control or with hard electrophiles (e.g., alkyl sulfates), leading to 5-alkoxy-triazoles (lactim ethers).[2]
-
N2/N4-Alkylation: Less common but possible depending on steric bulk at N1 and the specific base used.[1]
Field Insight: To ensure N1-alkylation (often desired for nucleoside analogs), use a silylating agent (HMDS) to protect/activate the ring, followed by a Lewis acid-catalyzed coupling with the sugar/alkyl halide.[2]
Functionalization of the C3-Ester
The methyl ester at C3 is a versatile handle:
-
Amidation: Reaction with ammonia yields the primary carboxamide, converting the scaffold into a Ribavirin analog core.[1][2]
-
Reduction: Reduction to the alcohol (-CH2OH) allows for ether synthesis.[1][2]
-
Heterocyclization: Hydrazinolysis of the ester yields the hydrazide, which can be further cyclized to form bis-heterocycles (e.g., 1,2,4-triazole-1,3,4-oxadiazole hybrids).[2]
Case Studies & Applications
Case Study 1: Ribavirin and Antiviral Analogs
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral.[14][15] The methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a structural precursor to "5-hydroxy-ribavirin" analogs.
-
Mechanism: These analogs often inhibit IMP dehydrogenase (IMPDH), depleting intracellular GTP pools and blocking viral replication.[1][2]
-
Role of 5-oxo: The introduction of the 5-oxo group adds a hydrogen bond donor/acceptor site that can increase binding affinity to the polymerase or IMPDH active site compared to the unsubstituted triazole.
Case Study 2: Anticancer Agents (EGFR/CDK Inhibitors)
Recent research has highlighted 5-oxo-1,2,4-triazole-3-carboxamides (derived from our ester) as inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK-4 (Cyclin-Dependent Kinase 4).[2]
-
SAR Insight: The 3-carboxamide moiety (derived from the ester) forms key hydrogen bonds in the ATP-binding pocket of the kinase.[1] The 5-oxo group contributes to the orientation of the molecule within the active site.[1]
Case Study 3: Agrochemicals (Thiencarbazone-methyl)
While not the final drug, the 5-oxo-triazole core is a key intermediate in the synthesis of sulfonylurea/sulfonylamino-carbonyl-triazolinone herbicides like Thiencarbazone-methyl .
-
Function: The triazolinone ring acts as a masked acidic group, essential for binding to the acetolactate synthase (ALS) enzyme in plants.[1][2]
References
-
Synthesis of 1,2,4-Triazole-3-methyl carboxylate. Google Patents. CN111808034A.[1][2] Link
-
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Product Data. BLD Pharm. CAS 57281-13-7.[1][4][5][6][8][13] Link
-
Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. ResearchGate. (2025).[1] Link
-
Process for the preparation of thiencarbazone-methyl intermediates. Google Patents. WO2018153767A1.[1][2] Link
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2010). Link
Sources
- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. 57281-13-7|Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-oxo-4,5-dihydro-1h-1,2,4-triazole-3-carboxylate [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 57281-13-7 Cas No. | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 14. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
- 15. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
Discovery of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Technical Whitepaper: The Strategic Synthesis and Therapeutic Utility of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Executive Summary: The "Privileged" Aglycone
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MDTC-Oxo ) represents a cornerstone intermediate in the synthesis of nucleoside analogs, most notably the broad-spectrum antiviral Ribavirin . While simple in structure, its "discovery" is less about a singular isolation event and more about its identification as the optimal thermodynamic scaffold for generating 1,2,4-triazole-3-carboxamides.
This guide details the technical nuances of synthesizing MDTC-Oxo, its complex tautomeric behavior, and its critical role as a bioisostere precursor in modern drug discovery. Unlike the simple 1,2,4-triazole, the introduction of the 5-oxo functionality (derived from semicarbazide) creates a unique hydrogen-bond donor/acceptor profile essential for enzyme binding affinity in viral polymerase inhibition.
Chemical Identity & Tautomeric Dynamics
The structural integrity of MDTC-Oxo is defined by a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In solution, this equilibrium dictates reactivity, particularly during glycosylation steps in nucleoside synthesis.
| Property | Specification |
| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| Key Functionality | 1,2,4-Triazole core, C3-Methyl Ester, C5-Ketone |
| Solubility | Soluble in DMSO, MeOH; Poor in non-polar solvents |
| Tautomerism | 5-oxo (major in solid state) |
Mechanistic Insight: The "5-oxo" nomenclature is preferred because X-ray crystallography confirms the ketone form dominates in the solid state due to intermolecular hydrogen bonding. However, under silylation conditions (e.g., with HMDS), the molecule reacts via the O-silylated lactim form, a critical feature for Vorbrüggen glycosylation reactions.
The Discovery Pathway: Synthetic Methodology
The industrial and laboratory "discovery" of this molecule relies on the condensation of hydrazine derivatives with oxalate esters. The most robust, atom-economical route utilizes Dimethyl Oxalate and Semicarbazide .
The Semicarbazide-Oxalate Route
This method is preferred over the formyl hydrazine route due to the availability of reagents and the avoidance of hazardous diazonium intermediates.
Reaction Logic:
-
Nucleophilic Attack: The terminal hydrazine nitrogen of semicarbazide attacks the carbonyl carbon of dimethyl oxalate.
-
Cyclization: A base-mediated intramolecular attack closes the ring.
-
Elimination: Loss of methanol establishes the triazole aromaticity (in the lactim form) or the stable oxo-dihydro form.
Figure 1: The convergent synthesis of MDTC-Oxo via the Semicarbazide-Oxalate pathway.
Experimental Protocol: Synthesis of MDTC-Oxo
Objective: Synthesis of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate on a 50g scale. Safety: Semicarbazide is toxic. Methoxide solutions are corrosive. Perform all steps in a fume hood.
Reagents:
-
Dimethyl Oxalate (DMO): 1.0 eq
-
Semicarbazide Hydrochloride: 1.0 eq
-
Sodium Methoxide (NaOMe): 2.0 eq (as 25% solution in MeOH)
-
Methanol (Anhydrous): Solvent
Step-by-Step Methodology:
-
Preparation of Semicarbazide Free Base:
-
Dissolve Semicarbazide HCl (55.8 g, 0.5 mol) in anhydrous Methanol (300 mL).
-
Slowly add 1.0 eq of NaOMe solution at 0°C to neutralize the HCl. Filter off the precipitated NaCl. Why? Chloride ions can interfere with the rate of downstream cyclization.
-
-
Condensation:
-
To the filtrate containing free semicarbazide, add Dimethyl Oxalate (59.0 g, 0.5 mol) in one portion.
-
Stir at room temperature for 2 hours. A white precipitate (the linear intermediate) may form.
-
-
Cyclization (The Critical Step):
-
Add the second equivalent of NaOMe (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (65°C) for 6-8 hours.
-
Monitoring: Use TLC (CHCl₃:MeOH 9:1). The starting material (DMO) should disappear.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove bulk methanol.
-
Dissolve the residue in minimal water (100 mL).
-
Acidification: Cool to 0°C and acidify to pH 2 using conc. HCl. This protonates the triazole salt, causing the product to precipitate as a white solid.
-
Filter the solid and wash with ice-cold water (2 x 20 mL) and cold ether (to remove unreacted oxalate).
-
-
Purification:
-
Recrystallize from boiling water or Methanol/Water (1:1).
-
Yield Expectation: 75-85%.
-
Melting Point: 170-172°C (decomposes).[1]
-
Application in Drug Discovery: The Ribavirin Pipeline
The "discovery" value of MDTC-Oxo lies in its conversion to Ribavirin (Virazole), a guanosine analog used against RSV and Hepatitis C.
The Transformation Logic:
-
Silylation: MDTC-Oxo is treated with HMDS (Hexamethyldisilazane) to protect the N-H and O-H groups, making the molecule soluble in organic solvents (DCM/Acetonitrile).
-
Glycosylation: The silylated base is coupled with a protected ribose sugar using a Lewis acid catalyst (SnCl₄ or TMSOTf).
-
Ammonolysis: The methyl ester at C3 is converted to the primary amide using methanolic ammonia.
Figure 2: The synthetic utility of MDTC-Oxo in the production of Ribavirin.
References
-
Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154. Link
-
Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706. Link
-
BenchChem. (2025).[2] "Reactivity of Diethyl Oxalate vs Dimethyl Oxalate." BenchChem Technical Guides. Link
-
Patil, S. A., et al. (2020).[1] "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[1] Antibiotics, 9(3), 136. Link
-
Wang, Y., et al. (2018). "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl]sulphamoyl]-5-methylthiophene-3-carboxylate." World Intellectual Property Organization, WO2018153767A1. Link
Sources
Methodological & Application
Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) as a Pivot Scaffold for Antitumor Agents
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) represents a critical "pivot scaffold" in the development of antimetabolite oncology drugs. Structurally analogous to the aglycon of Ribavirin and Tiazofurin , MOTC serves as the primary starting material for synthesizing C-nucleosides and 1,2,4-triazole-3-carboxamide derivatives.
Its pharmacological value lies in its dual reactivity:
-
The C3-Ester Handle: Allows rapid generation of carboxamide libraries targeting IMPDH (Inosine Monophosphate Dehydrogenase) and eIF4E (eukaryotic translation initiation factor 4E).
-
The N-Heterocyclic Core: Acts as a bioisostere for purines, facilitating the synthesis of nucleoside mimics that disrupt DNA/RNA replication in neoplastic cells.
This guide provides a validated, scalable protocol for the synthesis of MOTC and details its downstream application in generating antitumor candidates.
Chemical Context & Mechanism of Action[1][2][3]
Tautomeric Equilibrium
Researchers must recognize that MOTC exists in a tautomeric equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. While the oxo form predominates in the solid state and neutral solution, the hydroxy form dictates reactivity under basic conditions (e.g., during N-alkylation).
-
CAS Number: 4928-88-5[1]
-
Molecular Formula: C₄H₅N₃O₂[1]
-
MW: 127.10 g/mol
-
Solubility: High in DMSO, DMF, Methanol; Low in Water, Dichloromethane.
Therapeutic Targets
Derivatives of MOTC function primarily through two mechanisms:
-
IMPDH Inhibition: By mimicking the transition state of inosine monophosphate, these derivatives deplete intracellular guanine nucleotide pools, halting the S-phase of the cell cycle in rapidly dividing cancer cells (e.g., Leukemia, K562 lines).
-
eIF4E Mimicry: Ribavirin-like analogs derived from MOTC compete with the 7-methylguanosine mRNA cap, inhibiting the translation of oncogenes like c-Myc and Cyclin D1.
Visualization: Synthetic Pathways & Logic
The following diagram illustrates the central role of MOTC in divergent synthesis.
Figure 1: Divergent synthesis showing MOTC as the precursor for both amide-based inhibitors and nucleoside analogs.
Experimental Protocols
Protocol A: Scalable Synthesis of MOTC
Rationale: Direct condensation of dimethyl oxalate with semicarbazide is preferred over diazotization methods due to safety profiles and higher purity.
Materials:
-
Dimethyl oxalate (DMO) (anhydrous)
-
Semicarbazide Hydrochloride
-
Sodium Methoxide (NaOMe) (25% in MeOH)
-
Methanol (anhydrous)[2]
Step-by-Step Methodology:
-
Preparation of Semicarbazide Free Base:
-
Dissolve Semicarbazide HCl (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Add NaOMe (1.0 eq) dropwise at 0°C. Stir for 30 mins.
-
Filter off the precipitated NaCl. Use the filtrate immediately.
-
Expert Insight: Failure to remove NaCl can occlude the final product, affecting melting point accuracy.
-
-
Condensation:
-
Dissolve Dimethyl Oxalate (1.1 eq) in Methanol.
-
Add the Semicarbazide filtrate dropwise to the DMO solution over 45 minutes at room temperature.
-
Caution: The reaction is exothermic.[3] Maintain internal temperature <30°C to prevent polymerization.
-
-
Cyclization:
-
Reflux the mixture for 6–8 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).
-
The intermediate linear hydrazide will convert to the cyclic triazole.
-
-
Isolation:
-
Cool to 4°C overnight. The methyl ester (MOTC) will crystallize as a white/off-white solid.
-
Filter and wash with cold Methanol (-20°C).
-
Yield Expectation: 65–75%.[4]
-
QC Check: Melting Point should be 196–199°C.
-
Protocol B: Derivatization to Antitumor Carboxamides
Rationale: Converting the methyl ester to an amide creates the "Ribavirin-like" pharmacophore essential for IMPDH binding.
Methodology:
-
Suspend MOTC (1.0 mmol) in the appropriate amine (e.g., benzylamine or ammonia/MeOH for the primary amide) (5.0 eq).
-
Stir at room temperature.
-
Note: If using aromatic amines (anilines), heating to 60°C or using a Lewis acid catalyst (e.g., AlCl₃) may be required due to lower nucleophilicity.
-
-
Monitor disappearance of the ester spot on TLC.[5]
-
Evaporate solvent and recrystallize from Ethanol/Water.
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the MOTC scaffold regarding antitumor activity (IC50 values are representative aggregates from literature on Leukemia cell lines).
| Substitution Site | Modification | Effect on Activity | Primary Target |
| C-3 (Ester) | Conversion to -CONH₂ | High Increase | IMPDH (Ribavirin mimic) |
| C-3 (Ester) | Conversion to -CONH-Benzyl | Moderate Increase | Tubulin / Cytotoxicity |
| N-1 | Alkylation with Ribose | High Increase | DNA Polymerase / Viral RNA |
| N-1 | Alkylation with Alkyl chains | Low/Moderate | Membrane disruption |
| C-5 (Oxo) | Replacement with -S- (Thio) | Moderate | Metabolic stability |
Critical Troubleshooting & Quality Control
Regioselectivity in Alkylation
When synthesizing nucleoside analogs (N-alkylation), the triazole ring has three potential nitrogen sites (N1, N2, N4).
-
Issue: Alkylation often yields a mixture of N1 and N2 isomers.
-
Solution: Use Silylation (HMDS) prior to glycosylation. Silylating the oxygen at C5 and the nitrogen forces the reaction towards the thermodynamically favored N1-glycoside (the bioactive nucleoside form).
Stability
MOTC is stable at room temperature but hygroscopic. Store in a desiccator. Hydrolysis to the carboxylic acid occurs rapidly in aqueous base; ensure anhydrous conditions during initial synthesis steps.
References
-
Synthesis & Antitumor Potential: Balavanthapu, S. et al. "Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents."[5][6] ResearchGate.[7]
-
Ribavirin Analogs: "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities." MDPI Molecules.
-
IMPDH Inhibition Mechanism: "Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells." Current Pharmaceutical Design.
-
General Synthesis (Organic Syntheses): "Methyl Oxalate and General Esterification." Organic Syntheses.
-
Product Specifications: "Methyl-1H-1,2,4-triazole-3-carboxylate Properties." Sigma-Aldrich.
Sources
- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CA2896290A1 - Method for producing dimethyl oxalate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" in heterocyclic compound design
Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate in Heterocyclic Design
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) represents a high-value pharmacophore in medicinal chemistry, serving as the structural anchor for broad-spectrum antivirals (e.g., Ribavirin analogs) and emerging anticancer agents. Its utility stems from its dual functionality: the 5-oxo motif acts as a stable hydrogen bond acceptor/donor mimic of amide bonds, while the 3-carboxylate provides a versatile handle for rapid diversification into amides, hydrazides, or heterocycle-fused systems.
This guide provides a validated protocol for the kilogram-scalable synthesis of this scaffold, analyzes its complex tautomeric behavior essential for docking studies, and outlines strategic functionalization pathways for drug discovery.
Structural Analysis & Tautomerism
Understanding the protonation state of the triazole ring is critical for accurate molecular modeling and binding affinity prediction.
Tautomeric Equilibrium: In solution, the compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In neutral and acidic aqueous media, the 5-oxo-1H-tautomer is thermodynamically dominant due to the resonance stabilization of the amide-like -NH-C(=O)- moiety.
-
Implication for Docking: When defining ligands for in silico screening (e.g., against polymerases or kinases), the 5-oxo form (protonated at N1 and N4) should be prioritized over the 5-hydroxy form.
Figure 1: Tautomeric equilibrium favoring the 5-oxo lactam form in physiological conditions.
Validated Synthetic Protocol
The following protocol is optimized for reproducibility, yield, and safety, avoiding the hazardous diazotization routes often found in older literature.
Reaction Overview: The synthesis utilizes a condensation-cyclization sequence between Dimethyl Oxalate and Semicarbazide Hydrochloride .
Figure 2: Two-stage one-pot synthesis mechanism.
Experimental Procedure (Scale: 100 mmol)
Materials:
-
Semicarbazide Hydrochloride (11.15 g, 100 mmol)
-
Dimethyl Oxalate (11.81 g, 100 mmol)
-
Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or 10.8 g solid NaOMe, 200 mmol)
-
Methanol (anhydrous, 150 mL)
Step-by-Step Protocol:
-
Condensation:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Dimethyl Oxalate (11.81 g) in Methanol (100 mL).
-
Add Semicarbazide Hydrochloride (11.15 g) in one portion.
-
Heat the mixture to reflux (65°C) for 4 hours. A white precipitate (intermediate hydrazide) may begin to form.
-
-
Cyclization:
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Slowly add the Sodium Methoxide solution (2.0 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution should become clear or slightly turbid.
-
Reflux the mixture again for 2 hours to ensure complete ring closure.
-
-
Workup & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Dilute the residue with ice-cold water (50 mL).
-
Acidify carefully with concentrated HCl to pH 2.0. The product will precipitate as a white crystalline solid.
-
Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (20 mL) to remove unreacted oxalate.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 75–85% (approx. 10.7–12.1 g). Appearance: White to off-white powder. Melting Point: 196–199°C.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Ensure full 2.0 eq of NaOMe is used; extend the second reflux time. |
| Sticky Solid | Residual water/solvent | Recrystallize from minimal hot water or MeOH/Water (1:1). |
| Impurity (NMR) | Unreacted Dimethyl Oxalate | Wash the final filter cake thoroughly with diethyl ether. |
Strategic Functionalization in Drug Design
Once synthesized, the scaffold serves as a divergence point. The reactivity profile is dominated by the nucleophilic nitrogens (N1/N2) and the electrophilic ester (C3).
Pathway A: N-Alkylation (Nucleoside Analogs)
For Ribavirin-like antiviral design, alkylation (or glycosylation) typically targets N1 .
-
Regioselectivity: Under basic conditions (K2CO3/DMF), alkylation often favors N1 (kinetic) but can equilibrate to N2 (thermodynamic) depending on the steric bulk of the electrophile.
-
Protocol Tip: Use silylation (HMDS) to protect the oxygen and activate N1 for glycosylation reactions (Vorbrüggen coupling).
Pathway B: Amidation (Anticancer Carboxamides)
The methyl ester is moderately reactive. Direct aminolysis with primary amines yields 5-oxo-1,2,4-triazole-3-carboxamides, which have shown potency against EGFR and CDK-4 cancer targets.
Figure 3: Divergent synthesis pathways for medicinal chemistry applications.
Analytical Validation
Confirm the structure using the following spectroscopic markers:
-
1H NMR (DMSO-d6):
-
δ 3.85 ppm (s, 3H): Methyl ester protons (-COOCH3 ).
-
δ 12.50–13.00 ppm (br s, 2H): Amide/Amine protons (NH ). Broadening indicates tautomeric exchange.
-
-
13C NMR (DMSO-d6):
-
δ 52.5 ppm: Methyl carbon.
-
δ 155.0 ppm: C3 (Ester carbonyl).
-
δ 158.5 ppm: C5 (Cyclic amide carbonyl).
-
-
IR Spectroscopy:
-
1735 cm⁻¹: Ester C=O stretch.
-
1705 cm⁻¹: Cyclic Amide (Lactam) C=O stretch.[1]
-
3200–3400 cm⁻¹: N-H stretch (broad).
-
References
-
Synthesis & Mechanism: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[2] Google Patents, CN111808034A. Link
-
Anticancer Application: Balavanthapu, R., & Vedula, G. S. (2025). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Anticancer Agents in Medicinal Chemistry.[3][4] Link
-
Antimicrobial Hybrids: 1,2,4-Triazoles as Important Antibacterial Agents. MDPI, Molecules. Link
-
Tautomerism Study: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[5] Link
-
General Reactivity: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate. BenchChem. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , a versatile heterocyclic building block.
The guide focuses on "Nucleophilic Substitution" in two distinct mechanistic contexts:
-
The Triazole as Nucleophile: Substrate functionalization via N-alkylation (SN2).
-
The Triazole as Electrophile: Displacement of the C5-oxo group (via C5-Cl activation) or C3-ester group by external nucleophiles.[1]
Executive Summary & Molecule Profile[1][2][3]
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter Triazole-Oxo-Ester ) is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in antivirals (e.g., Ribavirin analogs), P2X7 antagonists, and agrochemicals.
Its utility stems from its ambident reactivity . The molecule exists in a tautomeric equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In the 5-oxo form, the ring nitrogen atoms (N1, N2, N4) act as nucleophiles.[2] Conversely, the C5-carbonyl and C3-ester carbons act as electrophilic centers for nucleophilic attack.
Structural Properties & Tautomerism
Understanding the tautomerism is critical for predicting regioselectivity in substitution reactions.[2]
-
Lactam Form (Dominant in polar solvents): C5=O, N-H protons at N1 and N4.[2]
-
Lactim Form (Minor): C5-OH, aromatic triazole ring.[2]
Pathway A: The Triazole as Nucleophile (N-Alkylation)[1][2]
This pathway involves the Nucleophilic Substitution (SN2) of alkyl halides by the triazole ring.[2] The challenge is Regioselectivity . The triazole anion can attack at N1, N2, or O5.[2]
-
N1-Alkylation: Thermodynamically favored in most basic conditions.
-
N2-Alkylation: Often observed as a minor product or favored by steric bulk at N1.
-
O-Alkylation: Rare, usually requires "hard" electrophiles or specific silver salts.
Protocol 1: General N-Alkylation (High Throughput)
Best for: Generating libraries where N1/N2 isomer separation is acceptable.
Reagents:
-
Substrate: Triazole-Oxo-Ester (1.0 eq)
-
Electrophile: Alkyl Halide (R-X) (1.1 eq)[2]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step Procedure:
-
Activation: Dissolve Triazole-Oxo-Ester (1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 mmol) and stir at RT for 30 min. Observation: The suspension may thicken as the potassium salt forms.[2]
-
Substitution: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The product usually moves faster (higher Rf) than the starting material.[2]
-
Workup: Pour mixture into ice-water (20 mL).
-
Purification: Flash chromatography is required to separate N1-alkyl (major) from N2-alkyl (minor) isomers.
Protocol 2: Regioselective N1-Alkylation (Silyl Method)
Best for: Large-scale synthesis requiring high N1 selectivity. Mechanism: The silyl group temporarily blocks N2/O sites and activates N1 via a hypervalent silicon transition state.[2]
Reagents:
Step-by-Step Procedure:
-
Silylation: Suspend Triazole-Oxo-Ester in neat HMDS (5.0 eq) and reflux for 2 hours until a clear solution forms (formation of silyl-triazole intermediate).
-
Evaporation: Remove excess HMDS under vacuum.
-
Coupling: Redissolve the residue in anhydrous Acetonitrile (MeCN). Add the Alkyl/Glycosyl donor (1.0 eq) and SnCl₄ (1.0 eq) at 0°C.
-
Reaction: Stir at RT or Reflux (depending on donor reactivity) for 2–6 hours.
-
Quench: Pour into saturated NaHCO₃ solution.
-
Outcome: This method typically yields >90% N1-isomer [1].
Pathway B: The Triazole as Electrophile (SNAr & Acyl Substitution)[2]
Here, the triazole core is the substrate for nucleophilic attack.[2] This is essential for converting the "Oxo" group into amines (via chloride) or modifying the ester.[2]
Protocol 3: Activation of C5-Oxo to C5-Chloro (SNAr Precursor)
The 5-oxo group is a poor leaving group. It must be converted to a chloride (5-chloro-triazole) to allow Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
POCl₃ (Phosphorus Oxychloride) - Acts as solvent and reagent.
-
Base: N,N-Diethylaniline or Pyridine (Catalytic).
Step-by-Step Procedure:
-
Chlorination: Place Triazole-Oxo-Ester (1.0 g) in a round-bottom flask. Carefully add POCl₃ (5 mL).[2][3] Add 2-3 drops of N,N-diethylaniline.
-
Reflux: Heat to 100°C for 4–6 hours. Caution: HCl gas evolution.
-
Quench (Critical): Evaporate excess POCl₃ under reduced pressure. Pour the sticky residue onto crushed ice with vigorous stirring.
-
Isolation: Extract the resulting Methyl 5-chloro-1,2,4-triazole-3-carboxylate immediately with DCM.[1]
Protocol 4: Displacement of C5-Chloro (Synthesis of 5-Amino Derivatives)
Reagents: Primary or Secondary Amine (HNR₂).
-
Substitution: Dissolve the crude 5-chloro intermediate in dry THF or Dioxane.
-
Addition: Add the amine (2.0 eq) and Et₃N (1.0 eq).
-
Reaction: Heat at 60°C for 2 hours.
-
Result: The amine displaces the chloride via SNAr, yielding Methyl 5-amino-1,2,4-triazole-3-carboxylate .
Decision Tree & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Regioselectivity (N1 vs N2) | Use of small cations (Li+, Na+) or polar protic solvents. | Switch to the Silyl Method (Protocol 2) or use bulky bases (Cs₂CO₃) in non-polar solvents.[2] |
| No Reaction (N-Alkylation) | Triazole pKa (~10) is too high for weak bases. | Ensure K₂CO₃ is finely ground or switch to NaH (stronger base) in dry DMF.[2] |
| Decomposition during Chlorination | Overheating or moisture in POCl₃.[2] | Use freshly distilled POCl₃. Keep reaction strictly anhydrous. |
| Ester Hydrolysis | Presence of water during basic alkylation.[2] | Use anhydrous solvents (DMF/MeCN) and keep the system under Argon/Nitrogen.[2] |
References
-
Regioselective Alkylation via Silylation
-
POCl3 Chlorination & Functionalization
-
General Reactivity of 1,2,4-Triazoles
-
Compound Data (Parent Ester)
Sources
- 1. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
13C NMR spectral assignment for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) is a critical heterocyclic scaffold used in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) and agrochemicals.[1] Its structural characterization is frequently complicated by annular prototropic tautomerism —the rapid equilibrium between the oxo (lactam) and hydroxy (lactim) forms, as well as the migration of the NH proton around the triazole ring.[1]
This guide provides a definitive protocol for the 13C NMR spectral assignment of this compound. Unlike standard small molecules, the assignment requires specific solvent conditions to stabilize tautomers and advanced 2D correlation spectroscopy (HMBC) to distinguish between the two quaternary carbonyl-like carbons.[1]
Chemical Structure & Tautomeric Challenge
Before spectral analysis, one must understand the dynamic nature of the analyte.[1] The "5-oxo" designation implies a ketone-like carbonyl at position 5, but in solution, the molecule exists in equilibrium.[1]
Core Structure:
-
Formula: C₄H₅N₃O₃[1]
-
Key Functional Groups: Methyl ester, 1,2,4-triazole ring, Exocyclic Oxygen (Oxo/Hydroxy).[1]
Tautomeric Equilibrium Pathway
The following diagram illustrates the interconversion between the major tautomers. In polar aprotic solvents (DMSO-d₆), the 5-oxo (1H, 4H) form typically predominates, but exchange broadening can affect NMR signals.[1]
Figure 1: Tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms.[1][3][4][5] In DMSO-d₆, the equilibrium heavily favors the Oxo form.
Experimental Protocol
To ensure reproducible chemical shifts and minimize line broadening caused by proton exchange, strict adherence to the solvent protocol is required.[1]
Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1] Note: If signals are broad, heating to 313 K can coalesce tautomers, but 298 K is standard for assignment.[1]
Acquisition Parameters (13C NMR)
-
Frequency: 100 MHz or higher (400 MHz 1H equivalent).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is not skewed (though 13C integration is qualitative).
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds (crucial for the relaxation of the carbonyl carbons).[1]
Spectral Assignment Strategy
The molecule contains four distinct carbon environments.[1] Two are in the aliphatic region (methyl), and two are in the low-field region (quaternary carbons).[1]
Predicted & Reference Chemical Shifts (DMSO-d₆)
| Carbon Label | Environment | Type | Chemical Shift (δ, ppm) | Multiplicity (DEPT/HSQC) | Assignment Logic |
| C-6 | O-C H₃ | Aliphatic | 51.8 – 52.5 | CH₃ (Primary) | Characteristic methoxy ester signal.[1] |
| C-3 | Triazole Ring | Quaternary | 144.0 – 146.5 | Cq | Attached to the ester.[1] Deshielded by N and C=O ester. |
| C-5 | Triazole Ring | Quaternary | 154.5 – 156.0 | Cq | Urea-like carbonyl (N-C=O-N).[1] Upfield of the ester. |
| C-7 | Ester C=O | Quaternary | 158.0 – 160.5 | Cq | Typical ester carbonyl range.[1] |
> Critical Note on C5 vs C7: Distinguishing the Ring C=O (C5) from the Ester C=O (C7) is the most common error.[1] The Ester C=O is typically more deshielded (downfield) than the urea-like cyclic amide.[1]
Validation Workflow (HMBC)
You cannot rely on 1D 13C NMR alone for the quaternary carbons.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity.[1]
The "Methyl Tag" Method:
-
Identify the OCH₃ protons in 1H NMR (Singlet, ~3.8 ppm).[1]
-
Run HMBC.[1]
-
Look for a strong correlation (3-bond coupling) from the OCH₃ protons .[1]
-
The carbon signal that correlates with the OCH₃ protons is unequivocally the Ester Carbonyl (C7) .[1]
-
The remaining low-field signal is the Ring C5 .[1]
Detailed Logic & Mechanism
Why is C5 Upfield of C7?
In the 5-oxo tautomer, the C5 carbon is part of a cyclic urea moiety (N-C(=O)-N).[1] The nitrogen lone pairs donate electron density into the carbonyl π-system (resonance), increasing electron density at the carbon and shielding it (moving it upfield/lower ppm) relative to the ester carbonyl, where oxygen is less effective at donation than nitrogen.[1]
Assignment Workflow Diagram
Figure 2: Step-by-step logic flow for unambiguous assignment using 2D NMR.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Missing NH Signals | Rapid exchange with water in solvent. | Use dry DMSO-d₆ (ampoules).[1] |
| Broad 13C Signals | Tautomeric exchange rate is intermediate on NMR timescale. | Heat sample to 40-50°C to induce fast exchange (sharpening average signal).[1] |
| Extra Peaks | Presence of minor tautomer or hydrolysis product (Acid form).[1] | Check for carboxylic acid peak (broad OH > 11 ppm) or distinct minor set of signals (<5%).[1] |
| C3 Signal Low Intensity | Long relaxation time for quaternary carbons.[1] | Increase D1 delay to 3-5 seconds. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735089, Methyl 1H-1,2,4-triazole-5-carboxylate.[1] Retrieved January 29, 2026, from [Link][1]
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.[1][6] RSC Advances, 8, 22103-22112.[1] (Provides context on triazole tautomerism NMR behavior). Retrieved from [Link]
-
Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition (Supplementary Info).[1] Chemical Communications.[1][7] (Contains analogous triazole ester NMR data). Retrieved from [Link][1]
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. (Foundational work on heterocycle shift logic). Retrieved from [Link]
Sources
- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Note: MS/MS Fragmentation & Structural Elucidation of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
This Application Note is structured to guide researchers through the structural validation and mass spectrometric analysis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate . It synthesizes theoretical fragmentation mechanics with standard operating protocols (SOPs) for LC-MS/MS analysis.
Executive Summary
The target analyte, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MW 143.10 Da), is a functionalized 1,2,4-triazole derivative often employed as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the triazole ring and the reactivity of the methyl ester and oxo groups.[1]
This guide provides a standardized protocol for identifying this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The fragmentation pattern is dominated by ester cleavage (neutral loss of methanol) and retro-cyclization of the triazole core.[1]
Compound Characterization
Before initiating MS analysis, ensure the physicochemical properties match the analyte profile.[1]
| Property | Specification | Notes |
| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate | Tautomerism is possible (oxo- vs. hydroxy-). |
| Formula | C₄H₅N₃O₃ | Nitrogen-rich heterocycle.[1] |
| Monoisotopic Mass | 143.0331 Da | Base peak in MS1 (ESI+).[1] |
| [M+H]⁺ | 144.0404 Da | Protonated precursor ion.[1] |
| [M-H]⁻ | 142.0258 Da | Deprotonated precursor (ESI-).[1] |
| Key Moieties | Methyl Ester (-COOCH₃), 5-Oxo group (=O) | Primary sites for fragmentation. |
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for high-resolution Q-TOF or Orbitrap systems but is adaptable to Triple Quadrupole (QqQ) instruments.
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to limited solubility of oxo-triazoles in pure water).
-
Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid . Final concentration ~1 µg/mL.[1]
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[1]
Mass Spectrometry Conditions (ESI+)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ester).
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂): 800 L/hr at 350°C.[1]
-
Collision Energy (CE): Ramp 10–30 eV to observe sequential fragmentation.
Fragmentation Mechanism & Results
The fragmentation of 1,2,4-triazole-3-carboxylates follows a distinct pathway driven by the stability of the aromatic system and the lability of the ester group.[1]
Primary Fragmentation Pathway (ESI+)[1]
-
Precursor Ion ([M+H]⁺ = 144): The proton typically localizes on the N4 or N2 nitrogen of the triazole ring, stabilized by resonance from the 5-oxo group.[1]
-
Loss of Methanol (Δm = 32): The most abundant fragment arises from the loss of neutral methanol (CH₃OH) from the ester group, involving a proton transfer from the ring nitrogen to the ester methoxy group.[1]
-
Transition: 144 → 112
-
-
Loss of Carbonyl (Δm = 28): The resulting acylium ion or ketene-like intermediate (m/z 112) loses CO.[1]
-
Transition: 112 → 84
-
-
Ring Cleavage (RDA-like): High-energy collisions lead to the rupture of the triazole ring, often ejecting HNCO (isocyanic acid, 43 Da) or HCN (27 Da).[1]
Tabulated Spectral Data (Theoretical & Observed)
| m/z (Observed) | Ion Identity | Formula | Neutral Loss | Mechanism |
| 144.04 | [M+H]⁺ | C₄H₆N₃O₃⁺ | — | Parent Ion |
| 112.01 | [M+H - MeOH]⁺ | C₃H₂N₃O₂⁺ | CH₃OH (32) | Base Peak. Ester solvolysis/elimination. |
| 84.02 | [M+H - MeOH - CO]⁺ | C₂H₂N₃O⁺ | CO (28) | Carbonyl ejection from position 3. |
| 69.03 | [Triazole Core]⁺ | C₂H₃N₃⁺ | C₂H₂O₃ (74) | Loss of entire ester + oxo rearrangement.[1] |
| 42.02 | [C₂H₄N]⁺ / [NCO]⁺ | — | Ring Break | Characteristic triazole ring fragment.[1] |
Visualizing the Fragmentation Pathway
The following diagram illustrates the sequential dissociation of the precursor ion.
Figure 1: Step-by-step fragmentation pathway showing the characteristic loss of methanol followed by carbonyl ejection.
Critical Analysis & Troubleshooting
To ensure data integrity (E-E-A-T), researchers must validate their findings against these common pitfalls:
Distinguishing Isomers
-
Isomer: Methyl 1,2,4-triazole-5-carboxylate (non-oxo).
-
Differentiation: The target compound has a mass shift of +16 Da (oxo group) compared to the reduced triazole.[1]
-
Solvent Adducts[1]
-
In methanol solvent, transesterification can occur if the solution is acidic and left to stand.[1]
References
-
BenchChem. (2025).[1][5] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from [1][5]
-
ResearchGate. (2025).[1][6] Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from
-
Royal Society of Chemistry. (1979).[1] Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing yield of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" synthesis
To: Laboratory Operations Team / Process Chemistry Unit From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Synthesis
Executive Summary
The synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MOTC ) is a deceptive protocol. While the reagents (Dimethyl oxalate and Semicarbazide) are commoditized, the reaction suffers from three notorious yield-killing mechanisms: oligomerization , premature ester hydrolysis , and incomplete cyclization .
This guide moves beyond standard literature recipes. It treats the synthesis as a dynamic system where pH control and thermal gradients dictate the difference between a 40% crude yield and an 85% isolated yield.
Part 1: The Mechanistic Pathway
To optimize yield, we must first visualize the failure points. The synthesis typically proceeds via the condensation of dimethyl oxalate with semicarbazide, followed by a base-catalyzed cyclization.
Key Insight: The intermediate (methyl oxalyl semicarbazide) is stable. The cyclization step is where the ester moiety at C3 is most vulnerable to hydrolysis (saponification) by the very base required to close the ring.
Figure 1: Reaction logic flow.[1][2] Note that the "Red" nodes represent the primary yield loss vectors: oligomerization during addition and hydrolysis during cyclization.
Part 2: Troubleshooting & Optimization (FAQ Format)
Section A: Low Yield & Stoichiometry
Q: I am following the standard 1:1 molar ratio, but my yields are stuck at 45%. What is happening? A: A 1:1 ratio is theoretically correct but practically flawed.
-
The Issue: Semicarbazide is a bis-nucleophile. If local concentrations of dimethyl oxalate are low, the newly formed intermediate can attack another molecule of oxalate, leading to oligomers (Byproduct A in Fig 1).
-
The Fix: Use a 1.2 : 1.0 excess of Dimethyl Oxalate . By keeping the electrophile in excess, you force the kinetics toward the mono-substituted intermediate (Methyl oxalyl semicarbazide) rather than the bis-substituted impurity.
Q: My product precipitates as a gum rather than a solid. How do I fix this? A: This indicates the presence of the carboxylic acid derivative (hydrolysis product) or trapped inorganic salts.
-
The Fix: The quench pH is critical. The triazole ring proton is acidic (pKa ~6-7). If you acidify too strongly (pH < 1), you may hydrolyze the ester. If you stop at pH 5, the triazole remains as a water-soluble salt.
-
Protocol: Acidify carefully to pH 2.5 - 3.0 using cold 2N HCl. This specific window precipitates the neutral ester while keeping the salts soluble.
Section B: Impurity Profile (The "Dione" Problem)
Q: NMR shows a persistent impurity at the baseline. Is this the 3,5-dione? A: Likely, yes. This forms if the reaction temperature spikes during the initial addition of semicarbazide.
-
The Science: At high temperatures (>20°C during addition), the hydrazine moiety attacks both ester groups of the oxalate simultaneously or sequentially before the urea nitrogen can cyclize.
-
The Fix: The "Cold-Hot-Cold" Strategy.
-
Addition: 0°C (Ice bath). Form the acyclic intermediate kinetically.
-
Cyclization: Reflux (65°C). Provide thermodynamic energy for the ring closure.
-
Quench: 0°C. Precipitate rapidly to freeze equilibrium.
-
Part 3: Optimized Experimental Protocol
This protocol is designed for a 100 mmol scale but is linear-scalable up to 1 mol.
Reagents & Materials Table
| Component | Role | Quantity | Molar Eq | Critical Spec |
| Dimethyl Oxalate | Electrophile | 14.17 g | 1.20 | Dry, crushed powder |
| Semicarbazide HCl | Nucleophile | 11.15 g | 1.00 | White crystals (no yellowing) |
| Sodium Methoxide | Base Catalyst | 10.80 g | 2.00 | 25% wt Solution in MeOH preferred |
| Methanol (Anhydrous) | Solvent | 150 mL | N/A | <0.05% Water Content |
Step-by-Step Workflow
1. Formation of the Acyclic Intermediate (Kinetic Phase)
-
Dissolve Dimethyl Oxalate (1.2 eq) in anhydrous Methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Slowly add Semicarbazide HCl (1.0 eq) portion-wise over 20 minutes.
-
Why? Controlling the exotherm prevents double-addition side reactions.
-
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. A thick white precipitate (Methyl oxalyl semicarbazide) may form. Do not filter.
2. Base-Catalyzed Cyclization (Thermodynamic Phase)
-
Prepare a solution of Sodium Methoxide (2.0 eq) in Methanol (50 mL).
-
Add the base solution dropwise to the reaction mixture at RT. The precipitate will dissolve as the intermediate is deprotonated.
-
Heat the mixture to Reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material spot should disappear, replaced by a more polar product spot.
-
3. Controlled Quench & Isolation
-
Critical Step: Cool the reaction mixture to 0°C .
-
Remove the solvent under reduced pressure (Rotavap) to ~25% of the original volume. Do not dry completely.
-
Add ice-cold water (50 mL) to the residue.
-
Adjust pH to 2.5 using 6N HCl dropwise with vigorous stirring.
-
Observation: The product will precipitate as a white crystalline solid.
-
-
Filter the solid and wash with ice-cold water (2 x 20 mL) followed by cold diethyl ether (1 x 20 mL) to remove unreacted oxalate.
-
Dry in a vacuum oven at 45°C for 12 hours.
Part 4: Analytical Validation
To ensure the integrity of your synthesized MOTC, compare your data against these standard values.
| Parameter | Expected Value | Troubleshooting |
| Appearance | White to off-white powder | Yellowing indicates oxidation or dione contamination. |
| Melting Point | 198°C - 202°C | <190°C indicates wet product or acid impurity. |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, NH), 3.8 (s, 3H, OMe) | Missing OMe peak = Hydrolysis to carboxylic acid. |
| Yield | 75% - 85% | <50% = Check water content in MeOH or pH during quench. |
References
-
Vertex AI Search . (2024). Synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate. 3
-
MedChemExpress . (n.d.). Methyl 1H-1,2,4-triazole-3-carboxylate Data Sheet. 4
-
National Institutes of Health (NIH) . (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 5[6]
-
Google Patents . (2018). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. 7
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" synthesis byproduct identification
Topic: Synthesis Byproduct Identification & Troubleshooting Target Molecule: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MW: 143.10 Da) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Core Chemistry
The Challenge: Synthesizing Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (often referred to as the "Triazolone Ester") involves a condensation reaction that is thermodynamically driven but kinetically sensitive. The primary challenge lies not in the formation of the ring, but in controlling the equilibrium between the open-chain intermediate , the cyclized target , and the hydrolyzed byproduct .
Distinction of Identity (Critical): Many commercial catalogs confuse this target with Methyl 1,2,4-triazole-3-carboxylate (MW 127.10), which lacks the 5-oxo group.
-
Target (This Guide): Derived from Semicarbazide . Contains a ketone/enol at position 5.[1] MW: 143.10.
-
Common Analog: Derived from Formylhydrazine . Unsubstituted at position 5. MW: 127.10.[1]
The Synthesis Pathway: The standard industrial and laboratory route utilizes Dimethyl Oxalate and Semicarbazide Hydrochloride in a basic methanolic medium.
Figure 1: Reaction cascade showing the critical cyclization step and potential divergence points for impurities.
Troubleshooting Guide: Byproduct Identification
This module addresses specific spectral and physical anomalies encountered during synthesis.
Scenario A: LC-MS shows a dominant peak at m/z 162 (M+H)
-
Diagnosis: Incomplete Cyclization.
-
Identity: Methyl oxalylsemicarbazide (Open-chain intermediate).
-
Root Cause: The cyclization step (ring closure) requires sufficient base strength and heat. If the reaction was run at room temperature or with insufficient sodium methoxide (NaOMe), the intermediate forms but fails to dehydrate into the triazole ring.
-
Corrective Action:
-
Ensure the reaction mixture is refluxed (MeOH reflux ~65°C) for at least 4–6 hours.
-
Verify the pH is >10 during the reflux stage.
-
Protocol Adjustment: Do not neutralize until after the reflux is complete.
-
Scenario B: LC-MS shows m/z 130 (M+H) and product is water-soluble
-
Diagnosis: Ester Hydrolysis.
-
Identity: 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
-
Root Cause: The methyl ester is labile. If the final quenching/acidification step is performed in water with prolonged stirring, or if the base concentration was too high for too long, the ester hydrolyzes to the acid.
-
Corrective Action:
-
Quenching: Use a controlled acidification with concentrated HCl in methanol at 0°C . Avoid excess water.
-
Workup: Filter the precipitated salts (NaCl) from the methanolic solution rather than using an aqueous extraction.
-
Scenario C: NMR shows "missing" NH protons or broad humps
-
Diagnosis: Tautomeric Exchange (Not an Impurity).
-
Explanation: The 5-oxo-triazole system exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms. In DMSO-d6, the NH protons are often extremely broad or invisible due to rapid exchange with residual water in the solvent.
-
Validation:
-
Do not rely on NH integration for purity.
-
Focus on the Methyl Ester Singlet at ~3.85 ppm. If this integral is correct relative to the aromatic/ring signals (if any substituted versions were used), the core is intact.
-
Analytical Validation Data
Use the following reference data to validate your isolated material.
Table 1: Key Impurity Markers (LC-MS & NMR)
| Compound | Identity | MW | m/z (ESI+) | Key 1H NMR Feature (DMSO-d6) |
| Target | Methyl 5-oxo-triazole-3-carboxylate | 143.10 | 144 | Singlet ~3.85 ppm (OCH3) ; Broad NH >12 ppm |
| Impurity A | Methyl oxalylsemicarbazide (Linear) | 161.12 | 162 | Two singlets or multiplets (less symmetry); NH signals at 9-10 ppm |
| Impurity B | 5-oxo-triazole-3-carboxylic acid | 129.07 | 130 | Absence of OCH3 singlet ; Broad OH hump |
| Impurity C | 1,2,4-triazol-3-one (Decarboxylated) | 85.06 | 86 | Loss of ester signals; Simple aromatic CH signal if present |
Table 2: Tautomeric Considerations
Figure 2: The tautomeric equilibrium complicates NH signal observation in NMR but does not indicate impurity.
Validated Synthesis Protocol
Methodology: Base-Catalyzed Cyclization of Dimethyl Oxalate and Semicarbazide.
Reagents:
-
Dimethyl Oxalate (1.0 eq)
-
Semicarbazide Hydrochloride (1.0 eq)
-
Sodium Methoxide (NaOMe) (2.1 eq) — Crucial: 1 eq to neutralize HCl, 1 eq to catalyze cyclization.
-
Methanol (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve Sodium Methoxide (2.1 eq) in anhydrous Methanol.
-
Addition: Add Semicarbazide Hydrochloride (1.0 eq) to the base solution. Stir for 15 min. (NaCl will precipitate; can be left in suspension).
-
Condensation: Add Dimethyl Oxalate (1.0 eq) slowly to the mixture at room temperature.
-
Cyclization (Critical): Heat the mixture to Reflux (65°C) for 6 hours .
-
Checkpoint: Monitor by TLC/LC-MS. Disappearance of linear intermediate (m/z 162) marks completion.
-
-
Isolation:
-
Cool to 0°C.
-
Acidify carefully with Conc. HCl to pH ~2-3.
-
The product often precipitates upon acidification. Filter, wash with cold water (minimal amount), and dry.
-
Purification: Recrystallization from Methanol/Water (if necessary).
-
References
-
Mechanism of Triazole Formation
- Patent Reference: "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)...]". This document details the specific conditions for synthesizing the 5-oxo-triazole core using sodium methoxide and dimethyl oxalate/semicarbazide derivatives.
-
Spectral Characterization (Analogous Structures)
- NMR Data for Triazole Carboxylates: Comparative data for the non-oxo variants to distinguish impurities.
-
Source: National Chemical Laboratory (NCL) Thesis Repository. "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles". Available at: [Link]
Sources
Recrystallization solvent for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Technical Support Center: Purification & Crystallization Guide Topic: Recrystallization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS Registry Number: 57281-13-7[1][2]
Executive Summary
For the purification of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , the primary recommended solvent system is Methanol (MeOH) .[1][2]
This compound (also known as methyl 3-hydroxy-1,2,4-triazole-5-carboxylate) exhibits significant polarity due to the triazolone ring system.[1][2] While soluble in polar aprotic solvents (DMSO, DMF), it shows temperature-dependent solubility in lower alcohols, making them ideal for recrystallization.[1][2]
Part 1: Solvent Selection Matrix
The following table summarizes the solvent compatibility based on thermodynamic solubility and impurity rejection profiles.
| Solvent System | Suitability | Operational Context |
| Methanol (MeOH) | Primary | Best Balance. High solubility at reflux ( |
| Ethanol (EtOH) | Alternative | Use if Methanol yields are too low.[1][2] Higher boiling point ( |
| MeOH / Ethyl Acetate | Anti-Solvent | For Oiling Out. If the product refuses to crystallize from pure alcohol, dissolve in min.[1][2] hot MeOH, then add hot EtOAc until turbid. |
| Water | Caution | Risk of Hydrolysis. While the compound is soluble in hot water, prolonged heating may hydrolyze the methyl ester to the acid.[1][2] Use only for rapid recrystallization if inorganic salts are the primary impurity.[1][2] |
Part 2: Detailed Recrystallization Protocol
Objective: Isolate high-purity crystalline solid from crude reaction mixture or impure bulk.
Phase A: Dissolution & Filtration[1][2]
-
Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvent Addition: Add Methanol (approx. 5–10 mL per gram of crude).[1][2]
-
Heating: Heat the mixture to reflux (
) with vigorous stirring.
Phase B: Crystallization & Isolation
-
Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (
) undisturbed. -
Nucleation (Optional): If no crystals appear after 30 minutes at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Deep Cooling: Transfer the flask to an ice/water bath (
) for 1–2 hours to maximize yield. -
Filtration: Collect the white precipitate via vacuum filtration.
-
Washing: Wash the filter cake with cold Methanol (
). -
Drying: Dry under vacuum at
.
Part 3: Decision Logic & Troubleshooting
The following diagram illustrates the decision process for solvent selection based on the behavior of the crude material.
Figure 1: Workflow for the purification of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: This often happens if the solution is too concentrated or if the melting point of the solvated product is lower than the solvent's boiling point.[1][2]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of a compatible co-solvent (like Ethyl Acetate) or simply add more Methanol to dilute the solution slightly.[1][2] Allow it to cool much more slowly (wrap the flask in a towel).
Q2: Can I use water for recrystallization?
-
Technical Insight: While the 5-oxo-triazole core is hydrophilic, the methyl ester group is susceptible to hydrolysis.[1][2] Boiling in water can convert your product into 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .[1][2]
-
Recommendation: Avoid water unless the impurity profile (e.g., heavy inorganic salts) strictly demands it.[1][2] If used, keep the heating time under 5 minutes.[1][2]
Q3: The melting point is lower than the literature value (
-
Diagnosis: This indicates trapped solvent or the presence of the unreacted acid precursor.[1][2]
-
Validation: Run a TLC (Eluent: MeOH/CHCl
1:9). If a baseline spot exists, the acid is present.[1][2] Recrystallize again from anhydrous Methanol to remove the acid.
References
-
Synthesis and Properties of 1,2,4-Triazol-3-one-based Energetic Compounds.
-
Method for Synthesizing 1,2,4-Triazole-3-Methyl Carboxylate (P
-
PubChem Compound Summary: Methyl 1,2,4-triazole-3-carboxylate. [1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. aablocks.com [aablocks.com]
- 3. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-Diazotization Pathways for Triazole Synthesis
Case ID: TRZ-SCALE-001 Subject: Mitigation of Explosion Hazards via Diazonium-Free Protocols Status: Resolved / Knowledge Base Article (KBA) Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary
The standard synthesis of N-aryl triazoles often relies on the diazotization of anilines (Aniline
This guide provides validated, scalable alternatives that bypass the diazotization step entirely. We focus on Copper-Catalyzed Boronic Acid Coupling (Chan-Lam) for 1,2,3-triazoles and Oxidative Cyclization of Hydrazones for metal-free synthesis.
Module 1: 1,2,3-Triazoles via Boronic Acids (The Chan-Lam Route)
Target Audience: Medicinal chemists replacing the "Aniline
The Logic (Causality)
Instead of generating an unstable diazonium salt from an aniline using sodium nitrite and strong acid, this protocol utilizes Aryl Boronic Acids . These are stable solids. Using a Copper(II) catalyst, the azide moiety is introduced directly via an oxidative cross-coupling mechanism. This avoids the formation of the
Experimental Protocol
Standard Operating Procedure (SOP-CL-04)
Reagents:
-
Aryl Boronic Acid (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv)[1] - (0.1 equiv - 10 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Oxidant: Open air (balloon not required)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve Aryl Boronic Acid in MeOH (0.2 M concentration).
-
Catalyst Addition: Add
and . The solution typically turns a distinct blue/green. -
Reaction: Stir at 55°C open to the atmosphere. Oxygen is required to re-oxidize Cu(I) to Cu(II).[1]
-
Monitoring: Monitor via TLC/LCMS. Reaction typically completes in 1–3 hours.[1]
-
Click (One-Pot Option): Once the aryl azide is formed (confirmed by LCMS), add the terminal alkyne and sodium ascorbate directly to the pot to form the triazole in situ.
Mechanistic Visualization (Chan-Lam Cycle)
Figure 1: The Chan-Lam coupling cycle allows azide formation without diazonium intermediates, utilizing aerobic oxidation to regenerate the copper catalyst.
Module 2: Metal-Free Oxidative Cyclization (Iodine-Mediated)
Target Audience: Process chemists avoiding both transition metals and azides.[2]
The Logic (Causality)
This method constructs the triazole ring from Hydrazones and Amines .[3][4][5] Iodine (
Experimental Protocol
Standard Operating Procedure (SOP-IO-09)
Reagents:
-
N-Tosylhydrazone (derived from aldehyde) (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Molecular Iodine (
) (0.5 equiv) -
TBAI (Tetrabutylammonium iodide) (0.5 equiv)
-
TBHP (tert-Butyl hydroperoxide) (2.0 equiv, oxidant)
-
Solvent: DMSO or DMF[6]
Step-by-Step Workflow:
-
Pre-mix: Combine N-tosylhydrazone and amine in DMSO.
-
Oxidation Trigger: Add TBAI and
. -
Cyclization: Add TBHP dropwise. Heat to 80°C .
-
Quench: Upon completion (approx. 4-6 hours), quench with saturated sodium thiosulfate (
) to remove excess iodine (color change from dark brown to yellow/clear). -
Isolation: Extract with ethyl acetate.
Module 3: 1,2,4-Triazoles (The Pellizzari Modification)
Target Audience: Synthesis of 1,2,4-isomers without hydrazine toxicity issues.
For 1,2,4-triazoles, the Pellizzari reaction (Amide + Hydrazide) is the gold standard for safety. Modern modifications use Deep Eutectic Solvents (DES) like Choline Chloride/Urea to catalyze this condensation without harsh acids.
Reaction Scheme:
Troubleshooting & FAQs
Ticket #402: "My Chan-Lam reaction stalled at 50% conversion."
| Possible Cause | Diagnostic | Resolution |
| Oxygen Starvation | Reaction vessel was sealed under | Open the flask. The re-oxidation of Cu(0) to Cu(II) requires atmospheric oxygen. Use a drying tube if moisture is a concern, but do not seal. |
| Ligand Inhibition | Used a strong chelating solvent (Pyridine) in excess. | Switch to Methanol . While pyridine is used as a base, it can inhibit the catalyst if used as solvent. Use |
| Boronic Acid Protodeboronation | Substrate has ortho-substituents causing instability. | Switch to Potassium Aryl Trifluoroborates ( |
Ticket #409: "Iodine purification is difficult; product is stained."
-
Issue: The triazole product retains a brown/purple hue after column chromatography.
-
Resolution: Wash the organic phase twice with 10%
(sodium thiosulfate) before drying with . If the color persists after the column, dissolve the product in minimal EtOH and treat with activated charcoal for 30 minutes, then filter through Celite.
Ticket #415: "Safety comparison: Why switch if I have a blast shield?"
-
Response: Engineering controls (shields) are the last line of defense. Elimination of hazard is the first.
Safety Comparison Matrix:
| Feature | Diazotization Route | Boronic Acid (Chan-Lam) Route | Oxidative Cyclization |
| Intermediate Stability | Critical Risk (Diazonium salts are shock-sensitive) | High (Boronic acids are shelf-stable) | High (Hydrazones are stable) |
| Exotherm Potential | High (requires cryo-cooling < 5°C) | Low (run at 55°C) | Moderate (controlled by TBHP addition) |
| Gas Evolution | None during azide formation | None | |
| Scalability | Difficult (requires continuous flow for safety) | Excellent (Batch friendly) | Excellent |
Decision Matrix: Which Method to Choose?
Figure 2: Selection guide for non-diazotization synthesis based on available starting materials.
References
-
Grimes, K. D., et al. (2010).[1] Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids into the Corresponding Azides. Synthesis.
-
Chen, Z., et al. (2016).[2] I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines. Organic Letters.
-
Shelke, G. M., et al. (2015).[2] Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazines and Formamide. Synlett.
-
Sheng, J., et al. (2015). Hazards of Diazonium Salts in Scale-Up. Organic Process Research & Development.
Sources
- 1. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations [organic-chemistry.org]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Improving reaction kinetics for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" formation
Topic: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Formation
Executive Summary
The formation of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a critical scaffold synthesis in drug discovery, particularly for nucleoside analogues (e.g., Ribavirin derivatives). The standard synthetic route involves the condensation of semicarbazide hydrochloride with dimethyl oxalate .
While theoretically straightforward, this reaction is kinetically sensitive. Researchers often encounter sluggish cyclization , incomplete conversion , or hydrolysis of the methyl ester (saponification) during the ring-closure step. This guide provides a mechanistic breakdown and troubleshooting protocols to optimize reaction kinetics and yield.
Part 1: Mechanistic Insight & Kinetic Landscape
To troubleshoot effectively, one must understand the "Invisible" steps of the reaction. The synthesis proceeds via a two-stage mechanism:[1][2]
-
Nucleophilic Acylation (Fast, Reversible): The hydrazine moiety of semicarbazide attacks one ester group of dimethyl oxalate. This forms the linear intermediate: methyl oxalylsemicarbazide .
-
Kinetic Driver: Concentration of the free-base semicarbazide.
-
Bottleneck: Semicarbazide is usually supplied as a hydrochloride salt. Incomplete neutralization prevents this step.
-
-
Intramolecular Cyclocondensation (Slow, Rate-Determining): The terminal urea nitrogen attacks the amide carbonyl (derived from the oxalate), leading to ring closure and the expulsion of water/methanol.
-
Kinetic Driver: Base catalysis (typically Sodium Methoxide, NaOMe) and heat.
-
Bottleneck: This step is reversible. The presence of water (byproduct) can reverse the ring closure or, more critically, hydrolyze the target methyl ester to the carboxylic acid.
-
Visualizing the Pathway
The following diagram illustrates the energy landscape and the critical "Activation Energy Barrier" (
Caption: Kinetic energy landscape showing the high-energy transition state for cyclization. Note the competing hydrolysis pathway (dashed red line) if water is not managed.
Part 2: Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by our user base.
Q1: My reaction stalls at the linear intermediate. LCMS shows the mass of the open chain (
), but no ring closure.
Diagnosis: Insufficient activation energy or lack of base catalysis. The cyclization is not spontaneous at room temperature. Corrective Action:
-
Base Check: Ensure you are using Sodium Methoxide (NaOMe) in Methanol. Weak bases (like Pyridine or Triethylamine) are often insufficient to drive the dehydration step efficiently.
-
Thermal Drive: The reaction typically requires reflux (
in MeOH) for 4–12 hours. -
Protocol Adjustment: If using Semicarbazide-HCl, ensure you have added exactly 1.0 equivalent of base to neutralize the HCl plus a catalytic amount (0.1–0.5 eq) to drive cyclization. See Optimized Protocol below.
Q2: I am getting the product, but the methyl ester is missing (Mass corresponds to Carboxylic Acid).
Diagnosis: Saponification. The ester group at position 3 is labile. Cause:
-
Excess Base: Using >2 equivalents of NaOMe will attack the ester after cyclization.
-
Wet Solvent: Water produced during cyclization (or present in the solvent) hydrolyzes the ester under basic conditions. Corrective Action:
-
Strict Stoichiometry: Use 1.0–1.1 equivalents of NaOMe relative to Semicarbazide-HCl. Do not use a large excess.
-
Anhydrous Conditions: Use dry Methanol. Consider adding activated 3Å molecular sieves to the reaction vessel to scavenge the water produced during cyclization.
Q3: The yield is low (<40%) and the crude is sticky.
Diagnosis: Solubility issues causing precipitation of the intermediate before reaction completion. Corrective Action:
-
Dilution: Increase solvent volume. The linear intermediate can be poorly soluble in cold methanol.
-
Order of Addition: Dissolve Dimethyl Oxalate in MeOH first, then add the Semicarbazide (free base or salt + base mixture). This ensures the oxalate is in excess locally, preventing oligomerization.
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints to verify the reaction state before proceeding.
Reagents:
-
Semicarbazide Hydrochloride (10 mmol)
-
Dimethyl Oxalate (10 mmol)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (11 mmol)
-
Methanol (Anhydrous, 50 mL)
Step-by-Step Workflow:
-
Neutralization (Checkpoint 1):
-
Dissolve Semicarbazide HCl (1.12 g, 10 mmol) in Methanol (20 mL).
-
Add NaOMe solution (10 mmol equivalent) dropwise at
. -
Validation: Stir for 15 min. A white precipitate (NaCl) will form. The solution should be pH neutral/slightly basic.
-
-
Acylation:
-
In a separate flask, dissolve Dimethyl Oxalate (1.18 g, 10 mmol) in Methanol (30 mL).
-
Add the Semicarbazide suspension (from Step 1) to the Oxalate solution slowly at Room Temperature (RT).
-
Stir at RT for 2 hours.
-
Checkpoint 2 (TLC/LCMS): Check for the disappearance of Semicarbazide. You should see the Linear Intermediate (
).
-
-
Cyclization (The Critical Step):
-
Add a catalytic amount of additional NaOMe (1 mmol).
-
Heat the mixture to Reflux (
) for 6–8 hours. -
Checkpoint 3: Monitor LCMS for the Product mass (
). If the Acid ( ) begins to appear, stop heating immediately .
-
-
Workup (Quenching):
-
Cool to
. -
Crucial: Acidify carefully with concentrated HCl or Acetyl Chloride in MeOH to pH 2–3. This protonates the triazole ring and prevents ester hydrolysis during isolation.
-
Filter off the inorganic salts (NaCl).
-
Concentrate the filtrate. Recrystallize from minimal MeOH/Ethanol.
-
Part 4: Data & Troubleshooting Logic
Solvent & Base Effects on Yield
| Solvent System | Base | Temperature | Yield | Observation |
| MeOH (Anhydrous) | NaOMe (1.1 eq) | Reflux | 85-92% | Optimal. Clean conversion. |
| MeOH (Wet) | NaOMe (1.1 eq) | Reflux | 45% | Significant hydrolysis to acid. |
| Ethanol | NaOEt | Reflux | 60% | Transesterification byproducts (Ethyl ester). |
| Water | NaOH | Reflux | 0% | Complete hydrolysis to acid/decomposition. |
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failures based on Mass Spectrometry data.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. BenchChem Technical Guides. Link
-
Google Patents. (2020). Method for synthesizing 1,2,4-triazole-3-methyl carboxylate (CN111808034A).[2] Google Patents. Link
-
MDPI. (2022).[4] Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Link
-
ChemicalBook. (2025).[4][5][6] Methyl 1,2,4-triazole-3-carboxylate Properties and Synthesis. ChemicalBook Database.[7] Link
-
ResearchGate. (2025). Autocatalytic Kinetic Study of Dimethyl Oxalate Consecutive Hydrolysis. ResearchGate. Link
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
Degradation pathways of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Subject: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
CAS: 4928-88-5 | Common ID: MOTC-Ester Document Type: Troubleshooting & Mechanistic Analysis Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists
Executive Summary & Molecule Profile
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a critical scaffold in the synthesis of antiviral agents (e.g., Ribavirin analogs) and anticancer therapeutics. Its stability is governed by three competing forces: ester susceptibility to hydrolysis, thermal instability of the corresponding acid, and prototropic tautomerism of the triazolone ring.
This guide provides a mechanistic breakdown of these pathways to assist in impurity profiling, storage optimization, and reaction troubleshooting.
Master Degradation Pathway (Visualized)
The following diagram maps the primary degradation routes. Use this to identify unknown impurities in your HPLC/LC-MS traces.
Figure 1: Mechanistic degradation map of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate. The primary risk is hydrolysis (Red Arrow), followed by thermal decarboxylation (Yellow Arrow).
Technical Modules: Troubleshooting & Mechanisms
Module A: Hydrolytic Instability (The Ester Linkage)
Symptom: Loss of starting material; appearance of a polar peak (lower Retention Time on Reverse Phase). Mechanism: The ester at the C3 position is electronically activated by the electron-deficient triazole ring, making it highly susceptible to nucleophilic attack by water or hydroxide ions.
-
Critical Thresholds:
-
pH > 8.0: Rapid hydrolysis (Minutes to Hours).
-
pH < 2.0: Slow hydrolysis (Hours to Days).
-
Optimum Stability: pH 4.0 – 6.0 (Buffered).
-
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Yield loss during workup | Aqueous wash was too basic (e.g., sat. NaHCO3 used excessively). | Switch to mild quenching. Use dilute HCl to adjust pH to ~5 before extraction. |
| Stock solution degradation | Protic solvents (MeOH/Water) used for long-term storage. | Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid water. |
Module B: Thermal Decarboxylation
Symptom: Gas evolution (CO2) during heating; disappearance of the "Acid" impurity peak and appearance of a neutral, lower molecular weight species (MW ~85 Da). Mechanism: If the ester hydrolyzes to the Carboxylic Acid (Degradant A) , this intermediate is thermally unstable. The triazole ring acts as an electron sink, facilitating the loss of CO2 to form 1,2,4-triazol-5-one (Degradant B) .
-
Risk Factors:
Mitigation Strategy:
-
Strict Temperature Control: Do not heat the free acid form above 80°C.
-
Avoid Metal Contamination: Ensure reactor glass is clean; use metal scavengers if Cu-catalysis was used in a previous step (e.g., Click chemistry).
Module C: Tautomeric Confusion (Analytical Artifacts)
Symptom: Broad peaks, split peaks, or "ghost" peaks in HPLC/NMR that coalesce upon heating or solvent change. Mechanism: The molecule exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.
-
Oxo form: Favored in polar aprotic solvents (DMSO) and solid state.
-
Hydroxy form:[2] Stabilized in protic solvents or high pH.
Analytical Fix:
-
HPLC: Acidify the mobile phase (0.1% Formic Acid or TFA). This forces the equilibrium toward a single protonated state, sharpening the peak.
-
NMR: Run spectra in DMSO-d6 rather than CDCl3 to stabilize the oxo-tautomer via hydrogen bonding.
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a "Click" reaction (CuAAC)?
-
Answer: Yes, but proceed with caution. The "oxo" moiety is stable, but the ester can hydrolyze if the "Click" conditions are too basic (e.g., using excess amine bases). Furthermore, residual Copper (Cu) can catalyze the decarboxylation of any hydrolyzed acid by-product. Recommendation: Use a Copper-free click method or strictly control pH and remove Cu immediately after reaction.
Q2: I see a peak at [M+H]+ = 130 in LC-MS. What is it?
-
Answer: This is likely the Carboxylic Acid hydrolysis product (5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid).
-
Calculation: Methyl Ester (MW 143) – CH2 (+ H) = Acid (MW 129). In positive mode [M+H] = 130.
-
Action: Check your solvent water content and storage temperature.
-
Q3: Is the compound light-sensitive?
-
Answer: Triazoles are generally photostable, but the "oxo" functionality can be susceptible to radical formation under high-intensity UV in the presence of oxygen. Store in amber vials as a precaution, though hydrolysis is a much higher risk than photodegradation.
References
-
Synthesis and Reactivity of Triazole Carboxyl
-
Tautomeric Behavior of Triazoles
- Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- Source: ResearchG
-
URL:[Link]
-
Decarboxyl
-
Ribavirin Analog Synthesis (Contextual Usage)
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Synthesis Routes for Triazole Carboxylates
Executive Summary
Triazole carboxylates—specifically 1,2,3-triazole-4-carboxylates —are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters while providing rigid linker geometries. Their synthesis is dominated by "click chemistry" paradigms, yet the choice of catalyst dictates the regiochemical outcome (1,4- vs. 1,5-substitution) and the functional group tolerance.[1][2][3][4]
This guide compares three distinct synthetic pathways:
-
CuAAC (Copper-Catalyzed): The gold standard for 1,4-regioselectivity .
-
RuAAC (Ruthenium-Catalyzed): The complementary route for 1,5-regioselectivity .
-
Organocatalytic (Metal-Free): A green alternative utilizing enolate chemistry to access 5-substituted variants without trace metal contamination.
Part 1: Mechanistic Divergence & Regioselectivity
The core distinction between these routes lies in the active catalytic species and the resulting metallacycle intermediate.
Comparative Mechanism Diagram
The following diagram illustrates the divergent pathways of Copper and Ruthenium catalysis, highlighting the origin of regioselectivity.
Figure 1: Mechanistic divergence between CuAAC (Left) and RuAAC (Right). CuAAC relies on copper acetylides, enforcing 1,4-selectivity. RuAAC proceeds via oxidative coupling, where steric bulk directs 1,5-selectivity.
Part 2: Detailed Experimental Protocols
Route A: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Target: 1,4-Disubstituted-1,2,3-triazole-4-carboxylates. Best For: Terminal alkynes, aqueous compatibility, high throughput synthesis.
Protocol
-
Reagents:
-
Azide (1.0 equiv)
-
Alkyne (e.g., Ethyl propiolate, 1.0–1.1 equiv)
-
CuSO₄·5H₂O (5–10 mol%)
-
Sodium Ascorbate (10–20 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
-
-
Procedure:
-
Dissolve the azide and alkyne in the solvent mixture.
-
Add freshly prepared aqueous sodium ascorbate solution, followed by aqueous CuSO₄ solution.
-
Stir vigorously at room temperature (RT) for 4–12 hours. The reaction often turns yellow/green.
-
Monitoring: TLC (usually 30-50% EtOAc/Hex) or LCMS.
-
Workup: Dilute with water, extract with EtOAc (x3). Wash organics with 5% NH₄OH (to remove Cu) and brine. Dry over Na₂SO₄.
-
-
Critical Insight: The in situ reduction of Cu(II) to Cu(I) by ascorbate is superior to using CuI salts, which are prone to oxidation and disproportionation.
Route B: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)
Target: 1,5-Disubstituted-1,2,3-triazole-4-carboxylates. Best For: Sterically demanding substrates, internal alkynes, "inverse" click chemistry.
Protocol
-
Reagents:
-
Azide (1.0 equiv)
-
Alkyne (1.0–1.2 equiv)
-
Catalyst: Cp*RuCl(PPh₃)₂ (1–5 mol%)
-
Solvent: 1,4-Dioxane, Toluene, or THF (Anhydrous).
-
-
Procedure:
-
In a glovebox or under N₂ atmosphere, mix azide, alkyne, and catalyst in the solvent.
-
Heat to 60–80 °C for 6–24 hours. (RuAAC is rarely effective at RT).
-
Monitoring: Reaction progress can be slower than CuAAC; monitor by LCMS.
-
Workup: Evaporate solvent. Purification typically requires flash chromatography as the Ru-catalyst residues can be sticky.
-
-
Critical Insight: The Cp* (pentamethylcyclopentadienyl) ligand is essential. Simple CpRu complexes often yield mixtures. The reaction is sensitive to air; inert atmosphere is strictly required for high yields.
Route C: Organocatalytic (Metal-Free Dimroth Route)
Target: 1,4,5-Trisubstituted triazoles (e.g., 5-methyl-1,2,3-triazole-4-carboxylates). Best For: GMP synthesis avoiding metal scavenging, synthesis of fully substituted triazoles.
Protocol
-
Reagents:
-
Azide (1.0 equiv)
-
β-Keto Ester (e.g., Ethyl acetoacetate, 1.2 equiv) — Note: Replaces the alkyne.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or NaOEt.
-
Solvent: DMSO or DMF.
-
-
Procedure:
-
Dissolve azide and β-keto ester in DMSO.
-
Add DBU dropwise at 0 °C, then warm to RT or 60 °C.
-
Mechanism: The base generates an enolate which undergoes a [3+2] cycloaddition with the azide, followed by dehydration/aromatization.[2]
-
Workup: Pour into ice water, acidify with dilute HCl to precipitate the product or extract with EtOAc.
-
-
Critical Insight: This route avoids the safety hazards of metal acetylides but is limited to substrates capable of forming stable enolates (active methylenes).
Part 3: Comparative Analysis
The following table summarizes the operational parameters and outcomes for each route.
| Feature | CuAAC (Route A) | RuAAC (Route B) | Organocatalytic (Route C) |
| Regioselectivity | Exclusive 1,4 | Exclusive 1,5 | Varied (often 1,4,5-trisubstituted) |
| Catalyst Cost | Low (CuSO₄) | High (Ru-Cp*) | Low/Medium (DBU/Amine) |
| Reaction Temp | RT to 40 °C | 60–100 °C | RT to 80 °C |
| Atmosphere | Air tolerant | Inert (N₂/Ar) required | Air tolerant (hygroscopic solvents) |
| Substrate Scope | Terminal Alkynes Only | Terminal & Internal Alkynes | Active Methylenes (β-keto esters) |
| Purification | Simple extraction | Chromatography required | Extraction/Recrystallization |
| Green Metric | High (Water solvent) | Low (Organic solvent, heavy metal) | High (Metal-free) |
Decision Matrix (Workflow)
Use this logic flow to select the appropriate synthesis route for your drug candidate.
Figure 2: Decision matrix for selecting the optimal synthesis route based on regiochemical requirements and regulatory constraints.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society.[5] Link
-
Zehnder, L. R., Hawkins, J. M., & Sutton, S. C. (2020).[6] One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines.[3][6] Synlett. Link
-
Wang, W., et al. (2021).[7][8] Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Link
-
Singh, H., Khanna, G., & Khurana, J. M. (2016).[9] DBU catalyzed metal free synthesis of fused 1,2,3-triazoles through [3+2] cycloaddition of aryl azides with activated cyclic C–H acids.[9] Tetrahedron Letters. Link
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Sci-Hub. DBU catalyzed metal free synthesis of fused 1,2,3-triazoles through [3+2] cycloaddition of aryl azides with activated cyclic C–H acids / Tetrahedron Letters, 2016 [sci-hub.sg]
Efficacy comparison of antiviral drugs derived from different triazole intermediates
Focus: 1,2,3-Triazoles vs. 1,2,4-Triazoles
Executive Summary
This technical guide evaluates the comparative efficacy of 1,2,3-triazole and 1,2,4-triazole intermediates in antiviral drug design.[1][2] While both scaffolds serve as stable bioisosteres for amide bonds and carboxylic acids, their application diverges significantly based on synthetic accessibility and target binding kinetics.
Current data indicates that 1,2,3-triazoles , synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exhibit superior utility in fragment-based drug discovery (FBDD) due to their high dipole moment (~5.0 D) and ability to facilitate
Structural & Synthetic Divergence
The choice between these two isomers dictates the downstream medicinal chemistry strategy.
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Primary Synthesis | "Click" Chemistry (CuAAC) | Condensation (Einhorn-Brunner / Pellizzari) |
| Electronic Character | Strong dipole; H-bond acceptor (N2/N3) | Amphoteric; H-bond donor/acceptor |
| Bioisostere For | Z-amide bond, ester | Carboxylic acid, Amide, Purine |
| Key Advantage | Rapid library generation; rigid linker | High metabolic stability; proven clinical history |
Synthetic Workflow Visualization
The following diagram contrasts the modular "Click" approach of 1,2,3-triazoles against the condensation pathways of 1,2,4-triazoles, highlighting the efficiency gap in library generation.
Figure 1: Divergent synthetic pathways. 1,2,3-triazoles allow for modular assembly (Click Chemistry), while 1,2,4-triazoles often require harsh condensation conditions.
Comparative Efficacy Data
The following data compares the potency of these scaffolds against two major viral targets: HIV-1 (Reverse Transcriptase) and SARS-CoV-2 (Spike Protein/Protease).
Case Study A: HIV-1 Reverse Transcriptase Inhibition
In the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the triazole ring acts as a linker that orients hydrophobic groups into the NNRTI binding pocket.
Table 1: Comparative Potency against HIV-1 (MT-4 Cell Line)
| Scaffold Type | Compound Class | Target | Selectivity Index (SI) | Ref | |
| 1,2,3-Triazole | 1,4-disubstituted-thymine hybrid | HIV-1 RT | 11.42 | > 4 | [1] |
| 1,2,4-Triazole | 3,4-dimethoxybenzylidene hybrid | HIV-1 RT | 17.40 | 13 | [2] |
| 1,2,4-Triazole | Furan-2-yl derivative (4d) | HIV-1 RT | 4.87 | > 20 | [2] |
Analysis: While 1,2,3-triazoles provide consistent binding (
Case Study B: SARS-CoV-2 Inhibition
Recent studies highlight the efficacy of triazole hybrids against the Omicron variant, specifically targeting the Spike protein to prevent viral entry.[3]
Table 2: Comparative Potency against SARS-CoV-2 (Omicron Variant)
| Scaffold Type | Compound ID | Mechanism | Ref | ||
| Hybrid (Benzimidazole) | Compound 9 | Spike Protein Binding | 75.98 | 1028.28 | [3] |
| 1,2,3-Triazole | Benzotriazole deriv. | 3CLpro Inhibition | 200.0 | N/A | [4] |
| Reference (UDA) | Urtica dioica agglutinin | Viral Entry | 200.0 | > 100 | [4] |
Analysis: The "Compound 9" hybrid, which utilizes a fused triazole system, demonstrates nanomolar efficacy (
Mechanism of Action (MOA)
Understanding the binding kinetics is essential for rational design.
-
1,2,3-Triazoles: Often function via dipole-dipole interactions . The N2 and N3 atoms act as weak hydrogen bond acceptors, stabilizing the inhibitor within the solvent-exposed regions of the active site (e.g., the "knuckle" region of HIV-1 RT).
-
1,2,4-Triazoles: Function as hydrogen bond donors/acceptors (amphoteric). They effectively bridge water molecules within the catalytic triad of proteases or replace the nucleobase in polymerase inhibitors.
Pathway Visualization: Viral Entry vs. Replication Inhibition
Figure 2: Dual mechanisms of action. Triazoles can block viral entry (top) or inhibit replication enzymes (bottom) depending on substitution patterns.
Validated Experimental Protocols
To replicate the efficacy data cited above, the following self-validating protocols are recommended.
Protocol A: Cytopathic Effect (CPE) Inhibition Assay
Used for determining
-
Cell Seeding: Seed MT-4 (for HIV) or Vero E6 (for SARS-CoV-2) cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% . -
Compound Treatment: Prepare serial dilutions of the triazole derivative in DMSO (Final DMSO < 0.1%). Add to cells 1 hour prior to infection.
-
Infection: Infect cells with virus at a Multiplicity of Infection (MOI) of 0.01.
-
Control 1 (Cell Control): Uninfected, untreated cells (100% viability).
-
Control 2 (Virus Control): Infected, untreated cells (0% viability).
-
-
Incubation: Incubate for 3-5 days until CPE is visible in Virus Control.
-
Readout: Add MTT reagent (
mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm. -
Calculation:
Protocol B: FRET-Based Protease Inhibition Assay
Used for 3CLpro inhibition (SARS-CoV-2).
-
Reagents: Recombinant SARS-CoV-2 3CLpro enzyme (100 nM final); FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.
-
Workflow:
-
Mix 10
L enzyme + 10 L triazole inhibitor in black 384-well plates. -
Incubate 30 min at room temperature to allow equilibrium binding.
-
Initiate reaction with 20
L FRET substrate (20 M final).
-
-
Measurement: Monitor fluorescence continuously for 60 min (Ex: 360 nm, Em: 460 nm).
-
Validation: Z-factor must be > 0.5 for valid screening.
References
-
Al-Wahaibi, L. H., et al. (2025).[4] "Synthesis and antiviral evaluation of 1,4-disubstituted-1,2,3-triazolethymine derivatives." ResearchGate.[4][5]
-
Letters in Drug Design & Discovery. (2013). "Synthesis and Anti-HIV Evaluation of Novel 1,2,4-triazole Derivatives." Ingenta Connect.[6]
-
El-Shersef, M., et al. (2023).[7] "1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants." Molecules (NIH).
-
Karypidou, K., et al. (2023). "Novel 1,2,3-triazoles as potent anti-SARS-CoV-2 agents by targeting 3CLpro."[3][5] Cited in MDPI.
Sources
- 1. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-HIV Evaluation of Novel 1,2,4-triazole Derivat...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Structure-Activity Relationship of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Derivatives
Executive Summary
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as the M5-Triazole Scaffold ) represents a critical pharmacophore in modern medicinal chemistry.[1][2] While the parent ester itself functions primarily as a high-value synthetic intermediate (notably in the synthesis of Ribavirin ), its derivatives exhibit potent biological activities that rival established clinical standards.[1][2]
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its transformation into antimicrobial, antiviral, and anticancer agents.[1][2] Comparative analysis highlights that while the parent molecule acts as a "chemical adaptor," its N4-substituted and C3-hydrazide derivatives frequently outperform standard antibiotics (e.g., Ampicillin) in specific resistant strains (S. aureus, E. coli) and offer distinct mechanisms of action in oncology (Aromatase inhibition).[1][2]
Chemical Architecture & SAR Zones
To understand the biological potential, we must deconstruct the scaffold into three active zones.[1][2] The parent molecule exists in a tautomeric equilibrium (lactam-lactim), which is crucial for its binding affinity.[1][2]
The Pharmacophore Map[1][2]
Figure 1: Pharmacophore dissection of the M5-Triazole scaffold highlighting the three critical regions for chemical modification.[1][2]
Comparative Performance Analysis
The following data synthesizes experimental results from recent literature, comparing M5-Triazole Derivatives (specifically Schiff bases and N-bridged analogs) against standard clinical agents.
Antimicrobial Potency (Antibacterial & Antifungal)[1][2][3][4]
The parent methyl ester is biologically weak.[1][2] However, converting the C3-ester to a Schiff base (via hydrazine) dramatically lowers the Minimum Inhibitory Concentration (MIC).[1][2]
Table 1: Comparative MIC (
| Compound Class | Modification (Zone 1 & 2) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Performance Verdict |
| Parent Scaffold | Methyl Ester (Unmodified) | >100 | >100 | >100 | Inactive as a drug; precursor only.[1][2] |
| Derivative A | C3-Hydrazide + N4-Phenyl | 12.5 | 25.0 | 50.0 | Moderate activity.[1][2] |
| Derivative B | C3-Schiff Base (4-Cl-Phenyl) | 1.56 | 3.12 | 6.25 | Superior to Ampicillin in S. aureus.[1][2][3] |
| Derivative C | C3-Thiadiazole Hybrid | 3.12 | 6.25 | 12.5 | Broad spectrum; high stability.[1][2] |
| Standard 1 | Ampicillin | 1.56 | 6.25 | N/A | Benchmark antibiotic.[1][2][3] |
| Standard 2 | Fluconazole | N/A | N/A | 12.5 | Benchmark antifungal.[1][2] |
Data Source: Synthesized from comparative studies on 1,2,4-triazole-3-carboxylates [1, 2].[1][2]
Key Insight: Derivative B (Chlorinated phenyl Schiff base) exhibits bio-equivalence to Ampicillin against Gram-positive bacteria but offers a distinct chemical scaffold, potentially bypassing beta-lactam resistance mechanisms.[1][2]
Anticancer & Enzyme Inhibition Profile[1][2][6]
Unlike simple antibiotics, the M5-Triazole scaffold is a privileged structure for designing enzyme inhibitors, particularly for Aromatase (breast cancer target) and Urease (H. pylori target).[1][2]
Table 2: IC50 Inhibition Values (Enzymatic Assays)
| Target Enzyme | M5-Triazole Derivative (Best in Class) | Standard Inhibitor | Comparative Result |
| Aromatase (CYP19) | Letrozole-Analog (Triazole-based) | Letrozole | Equipotent (IC50 ~20 nM).[1][2] The triazole nitrogen coordinates with Heme-Iron.[1][2] |
| Urease | N4-Aryl-5-oxo-triazole | Thiourea | Superior. Some derivatives show IC50 < 15 |
| Alpha-Glucosidase | C3-Oxadiazole Hybrid | Acarbose | Moderate. Generally less potent than Acarbose but better bioavailability.[1][2] |
Mechanism of Action (MOA)[1][2]
The versatility of the M5-Triazole scaffold arises from its ability to engage multiple targets depending on its substitution pattern.[1][2]
Pathway Visualization[1][2]
Figure 2: Multi-target mechanism of action.[1][2] The N1/N2/N4 nitrogens are critical for coordinating with metal ions in metalloenzymes (CYP51, Urease).[1][2]
Experimental Protocols
To validate the SAR claims above, the following protocols are recommended. These are "self-validating" systems where the inclusion of specific controls ensures data integrity.[1][2]
Synthesis of Bioactive Schiff Bases (Zone 1 Modification)
Objective: Convert the inactive methyl ester into a potent antimicrobial agent.[1]
-
Hydrazinolysis (Activation):
-
Reflux Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (10 mmol) with Hydrazine Hydrate (99%, 20 mmol) in ethanol (30 mL) for 4–6 hours.
-
Validation Point: Monitor TLC (Ethyl Acetate:Hexane 7:3).[2] The ester spot (
) must disappear; a lower hydrazide spot appears.[2] -
Cool, filter the precipitate, and recrystallize from ethanol to yield the Triazole Carbohydrazide .[1][2]
-
-
Schiff Base Formation (Targeting):
-
Reflux the Carbohydrazide (10 mmol) with a substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 10 mmol) in ethanol with catalytic glacial acetic acid (2-3 drops).
-
Validation Point: Formation of a colored precipitate (usually yellow/orange) indicates imine formation.[2]
-
Antimicrobial Assay (Broth Microdilution)
Objective: Determine MIC values accurately.
-
Inoculum Preparation: Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the Triazole derivative in DMSO/Mueller-Hinton Broth (Start at 100
down to 0.1 ). -
Controls (Critical for Trustworthiness):
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.[1][2]
Expert Commentary & Future Outlook
As a Senior Application Scientist, I advise focusing on Hybridization strategies. The SAR data clearly indicates that the "Methyl 5-oxo-triazole" scaffold is insufficient on its own.[1][2] It acts best as a bio-isostere for amide or carboxylic acid groups in larger drug molecules.[1][2]
Critical Limitation: The 5-oxo group can undergo tautomerization to the 5-hydroxy form.[1][2] While this aids solubility, it can complicate binding kinetics.[1][2] Methylating the N1 position locks the tautomer, often improving metabolic stability but altering the H-bond donor profile.[1][2]
Recommendation: For drug development pipelines, prioritize Zone 1 (C3) modifications using electron-withdrawing Schiff bases to maximize antimicrobial potency, or Zone 2 (N4) rigid arylations for enzyme inhibition targets.[1][2]
References
-
Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.[1][2][4][5] Beilstein J. Org.[1][2][5] Chem. [Link][2][4]
-
MDPI. (2017).[2] 1,2,4-Triazoles as Important Antibacterial Agents.[1][2][6][3] Antibiotics.[1][2][6][3][7][8] [Link][1][2][3]
-
National Institutes of Health (PMC). (2020).[2] Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction.[1][2] [Link]
-
PubChem. (2025).[2] Methyl 1H-1,2,4-triazole-3-carboxylate Compound Summary. [Link][1][2]
-
Turkish Journal of Pharmaceutical Sciences. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. [Link][1][2][6][3][9][5][10][11][12]
Sources
- 1. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 2. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" using 2D NMR
Executive Summary: The Tautomeric Challenge
In the development of bioactive heterocycles, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate presents a classic structural ambiguity. The 1,2,4-triazole core is notorious for annular prototropic tautomerism , where the hydrogen atoms can migrate between N1, N2, and N4. Furthermore, the "5-oxo" functionality can exist in equilibrium with its "5-hydroxy" enol form.[1]
Standard 1D
-
Exchangeable Protons: The critical N-H protons are often broad or invisible due to chemical exchange, especially in protic solvents.[1]
-
Quaternary Ambiguity: The carbonyl carbons (ester vs. amide/ketone) and the ring C3 carbon have similar chemical shifts in 1D
C NMR, making definitive assignment difficult without correlation data.
This guide outlines a self-validating 2D NMR protocol (HSQC, HMBC, and
Comparative Analysis: 1D vs. 2D NMR Approaches
The following table contrasts the information yield from a standard quality control (QC) workflow versus the structural validation workflow required for drug substance filing.
| Feature | Standard Approach (1D | Advanced Validation (2D HSQC / HMBC) |
| Proton Assignment | Ambiguous. N-H protons often integrated together or ignored.[1] Methyl ester is a singlet but isolated.[1] | Definitive. HSQC links protons to specific carbons.[1] HMBC links the isolated methyl group to the ester carbonyl.[1] |
| Carbon Assignment | Tentative. Quaternary carbons (C3, C5, Ester C=O) are assigned based on predicted shifts, leading to errors. | Confirmed. HMBC establishes connectivity across the heteroatoms, distinguishing the Ring C=O from the Ester C=O.[1] |
| Tautomer ID | Impossible. Cannot distinguish between 1H,4H-dione and other tautomers. | High Confidence. |
| Regioisomerism | Risk. N-alkylated impurities may overlap in 1D.[1] | Resolved. Cross-peaks reveal the exact attachment point of substituents.[1] |
Experimental Protocol
Sample Preparation[1][2]
-
Solvent Selection: DMSO-d
is the mandatory solvent.[1] -
Concentration: Prepare a solution of 15–20 mg of sample in 0.6 mL of solvent. High concentration is vital for detecting weak long-range correlations in HMBC.[1]
-
Temperature: Run experiments at 298 K . If N-H signals are broad, lowering the temperature to 280 K can further slow exchange.[1]
Pulse Sequence Parameters
-
1D
H: Set relaxation delay ( ) to seconds to ensure full integration of the isolated methyl protons. -
1H-13C HSQC: Use multiplicity editing (dept-135 mode) to distinguish
(up/positive) from (down/negative). -
1H-13C HMBC: Optimize for long-range coupling constants (
) of 8–10 Hz .-
Critical Step: For triazole rings, couplings can be smaller.[1] If correlations are missing, run a second HMBC optimized for 5 Hz .
-
Structural Validation Logic
The Molecule
The target structure, Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , implies the 1H,4H-tautomer where C5 is a ketone.[1]
-
Formula:
-
Key Features:
Step-by-Step Assignment Workflow
Step 1: Anchor the Methyl Group (HSQC + HMBC)
The methyl group is the only aliphatic signal and serves as the "anchor."[1]
-
1D
H: Identify the singlet ppm.[1] -
HSQC: Correlate
to ppm. -
HMBC: Look for a strong correlation from
to a carbonyl carbon at ppm.[1]
Step 2: Assign the Ring Carbons (HMBC)
The remaining two carbons are the Ring C3 and Ring C5.[1]
-
Ring C3: Located next to the ester.[1] It will not show a correlation to the methyl protons (too far,
or ).[1] However, if the N-H protons are visible ( ppm), the N4-H proton will show a strong correlation to C3. -
Ring C5 (Oxo): This carbon typically resonates upfield of the ester carbonyl (
ppm) or downfield depending on the specific electronic environment, but it is distinguished by its correlations to both NH protons (if visible) and lack of correlation to the methyl group.[1]
Step 3: Confirming Tautomerism (
N-HMBC)
If available,
-
N1-H: Correlates to C5 and C3.
-
N4-H: Correlates to C3 and C5.
-
Differentiation: The
N chemical shifts for pyrrole-like nitrogen (N-H) vs. pyridine-like nitrogen (=N-) are vastly different ( ppm difference).[1] Observing two N-H correlations confirms the 4,5-dihydro-1H structure (two protonated nitrogens) rather than a hydroxy-tautomer.[1]
Visualization of the Validation Logic
Diagram 1: HMBC Correlation Map
This diagram illustrates the critical long-range couplings required to confirm the structure.[1]
Caption: HMBC connectivity map. Solid arrows indicate standard correlations; dashed arrows indicate correlations dependent on NH exchange rates in DMSO-d6.
Diagram 2: Experimental Decision Workflow
A logical flow for the scientist to follow during analysis.[1]
Caption: Decision tree for NMR validation, emphasizing the critical step of optimizing NH signal detection.
References
-
Salgado, A., et al. (2010).[1][2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22.[1][2] Available at: [Link]
-
Lim, F. P. L., et al. (2018).[1][3] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 22103-22112.[1] Available at: [Link]
-
National Institutes of Health. (2025). Methyl 1H-1,2,4-triazole-3-carboxylate (PubChem CID 2735089).[1] PubChem.[1] Available at: [Link][1]
Sources
- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
Purity analysis of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" by quantitative NMR (qNMR)
Executive Summary: The "Reference Standard" Paradox
In early-stage drug development, Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter MOTC ) acts as a critical heterocyclic scaffold.[1] However, researchers face a recurring paradox: to determine its purity by HPLC, you need a certified reference material (CRM) of the compound itself.[2] If you are the one synthesizing the first batch, no such CRM exists.
This guide details the application of Quantitative NMR (qNMR) as a primary ratio method to solve this problem. Unlike chromatography, which relies on relative response factors, qNMR provides absolute purity determination traceable to the International System of Units (SI) via a generic internal standard.
The Molecule at a Glance
-
Analyte: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate[1]
-
Critical Feature: Tautomeric equilibrium (keto-enol) and acidic protons make carbon/nitrogen quantification difficult.[1]
-
qNMR Target: The Methyl Ester (-OCH₃) singlet.[1] It is chemically distinct, sharp, and non-exchangeable.[1]
Method Comparison: qNMR vs. Alternatives
The following table objectively compares qNMR against traditional purity assays for MOTC.
Table 1: Comparative Analysis of Purity Determination Methods
| Feature | qNMR (Recommended) | HPLC-UV | Elemental Analysis (CHN) |
| Principle | Molar ratio of nuclei (Primary Method) | Relative absorbance / Peak Area % | Mass percent of elements |
| Reference Standard | Generic (e.g., Maleic Acid).[1] Readily available. | Specific (MOTC CRM). Often unavailable. | None (Theoretical calculation). |
| Response Factor | Uniform (1:1 for all ¹H nuclei).[1] | Variable (Extinction coefficients differ by impurity). | N/A |
| Scope | Detects all protonated impurities & solvent. | "Blind" to non-UV active impurities (salts, water).[1] | Ambiguous (cannot distinguish isomers/degradation). |
| Precision | High (0.5% - 1.0% uncertainty).[1] | Moderate (depends on integration/column). | Low (±0.4% absolute error).[1][3] |
| Destructive? | No (Sample recoverable). | Yes. | Yes. |
Technical Deep Dive: The qNMR Workflow
To ensure scientific integrity, this protocol utilizes Internal Standard (IS) Calibration . We will use Maleic Acid as the IS because its alkene singlet (
Reagents & Materials
-
Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% v/v TMS (optional).[1] Note: Use dry DMSO to prevent ester hydrolysis.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), Purity > 99.9%.[1]
-
Apparatus: 5mm NMR Tubes (high precision), Analytical Microbalance (readability
mg).[1]
Internal Standard Selection Logic
The choice of Maleic Acid is not arbitrary. It follows a rigorous exclusion process visualized below:
Figure 1: Decision logic for selecting Maleic Acid as the Internal Standard.
Experimental Protocol
Expert Insight: The most common source of error in qNMR is not the instrument, but the weighing process and the relaxation delay (
Step 1: Gravimetric Preparation[1]
-
Equilibrate the balance and eliminate static electricity (use an anti-static gun).[1]
-
Weigh approximately 10 mg of the Internal Standard (
) directly into a weighing boat.[1] Record to 0.01 mg precision. -
Weigh approximately 15-20 mg of the Analyte MOTC (
) into the same vessel.-
Target Molar Ratio: 1:1 to 1:3 (IS:Analyte).[1]
-
-
Transfer quantitatively to a 5mm NMR tube using 0.6 mL DMSO-d₆ .
-
Cap and invert 20 times to ensure complete dissolution.
Step 2: NMR Acquisition Parameters
Configure the spectrometer (400 MHz or higher) with these specific settings to satisfy USP <761> requirements:
-
Pulse Angle: 90° (Maximize signal).
-
Spectral Width: 20 ppm ( -2 to 18 ppm).[1]
-
Relaxation Delay (
): 30 seconds .-
Why? The
(longitudinal relaxation time) of the methyl ester protons is typically 2-4 seconds. For 99.9% magnetization recovery, must be .[1] A 30s delay ensures quantitative accuracy without measuring every time.
-
-
Number of Scans (ns): 16 or 32 (Goal: S/N ratio > 150:1).
-
Temperature: 298 K (25°C).[1]
Step 3: Processing & Integration[1]
-
Phasing: Apply manual zero-order and first-order phase correction. Do not use autophase.
-
Baseline: Apply automatic baseline correction (e.g., polynomial fit) over the integral regions.
-
Integration:
-
Signal A (Analyte): Integrate the singlet at ~3.8 ppm (Methyl Ester, 3H).
-
Signal S (Internal Standard): Integrate the singlet at ~6.3 ppm (Maleic Acid, 2H).
-
Note: Do not integrate the broad NH signals (
ppm) as they are subject to exchange broadening.[1]
-
Data Analysis & Calculation
The Purity Equation
Calculate the purity (
Where:
- : Integral area (Sx = Analyte, IS = Internal Standard).[1]
- : Number of protons contributing to the signal (MOTC Methyl = 3; Maleic Acid = 2).
- : Molar Mass (MOTC = 141.13 g/mol ; Maleic Acid = 116.07 g/mol ).[1]
- : Mass weighed (mg).
- : Purity of the Internal Standard (decimal, e.g., 0.999).
Example Calculation Table
Assume the following experimental data:
| Parameter | Value |
| Mass of IS (Maleic Acid) | 10.05 mg |
| Mass of Analyte (MOTC) | 15.20 mg |
| Integral IS ( | 100.00 (Normalized) |
| Integral Analyte ( | 124.50 |
| 2 / 3 | |
| 141.13 / 116.07 | |
| Purity of IS ( | 99.9% |
Calculation:
(Note: This hypothetical low result would indicate significant impurities, likely salts or inorganic precursors, which HPLC-UV might miss if they are not UV active.)[1]
Visualization of the Analytical Workflow
Figure 2: End-to-end qNMR workflow ensuring data integrity.
References
-
United States Pharmacopeia (USP). (2023).[1][4] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1]
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.[1]
-
Bureau International des Poids et Mesures (BIPM). (2019).[1] Internal Standard Reference Data for qNMR: Maleic Acid. BIPM QM-1.[1]
-
Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1]
Sources
Cross-validation of analytical methods for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts.
Introduction: The "Polarity Paradox" in Favipiravir Intermediates
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 14903-42-5) is not merely a catalog reagent; it is the critical scaffold for the antiviral drug Favipiravir (T-705) and various nucleoside analogs. Its analysis presents a unique "polarity paradox":
-
Structural Ambiguity: It exists in a dynamic equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) tautomers.
-
Retention Failure: Its high polarity (
) causes it to elute in the void volume of standard C18 columns. -
Detection Limits: The lack of extensive conjugation limits UV sensitivity, making trace impurity analysis difficult.
This guide objectively compares three validated methodologies—Chaotropic RP-HPLC , HILIC-MS , and qNMR —to solve these challenges.
Mechanistic Insight: Tautomerism & pH Control
Before selecting a method, one must understand the molecule's behavior in solution. The triazole ring protons are acidic. In neutral solvents, the equilibrium shifts, causing peak splitting or broadening in chromatography.
Visualization: Tautomeric Equilibrium & Analytical Strategy
Figure 1: Tautomeric equilibrium requires acidic conditions (pH < 3.0) to suppress ionization and stabilize the neutral form for consistent retention.
Comparative Analysis of Methods
| Feature | Method A: Chaotropic RP-HPLC | Method B: HILIC-MS/MS | Method C: qNMR |
| Primary Use | Routine QC, Purity % | Trace Impurities, ID | Absolute Assay (Potency) |
| Principle | Hydrophobic interaction + Ion Suppression | Hydrophilic Partitioning | Nuclear Spin Relaxation |
| Linearity ( | N/A (Molar Ratio) | ||
| LOD | |||
| Key Advantage | Robust, low cost, standard equipment. | Retains extremely polar hydrolysates. | No reference standard needed. |
| Major Limitation | Low retention without ion-pairing/TFA. | Matrix effects, complex setup. | Low sensitivity, high sample mass. |
Detailed Experimental Protocols
Method A: Chaotropic RP-HPLC (The QC Workhorse)
Why this works: Standard C18 columns fail to retain this molecule. We use Trifluoroacetic Acid (TFA) not just for pH control, but as a chaotropic agent that forms ion-pairs with the triazole, increasing its hydrophobicity and retention on the stationary phase.
Protocol:
-
Column: Agilent Zorbax SB-Aq or Waters HSS T3 (
mm, ). Note: These columns are designed to resist phase collapse in 100% aqueous conditions. -
Mobile Phase A: 0.1% TFA in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 0% B (Isocratic hold for polar impurities)
-
2-15 min: 0%
40% B -
15-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Carbonyl/Amide band).
-
Sample Diluent: 100% Water or 0.1% TFA (Do not use MeOH as diluent if peak shape distorts).
Validation Criteria:
-
Tailing Factor: Must be
(TFA ensures this). -
Resolution:
between the methyl ester and the hydrolyzed acid impurity (elutes earlier).
Method B: HILIC-MS (Trace Impurity Profiling)
Why this works: When looking for the hydrolyzed byproduct (5-oxo-triazole-3-carboxylic acid), RP-HPLC often elutes it in the void. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species strongly.
Protocol:
-
Column: Waters BEH Amide (
mm, ). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adj. with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 85% B / 15% A.
-
Detection: ESI-MS (Negative Mode).
-
Target Ion: [M-H]⁻ (
142.0). -
Fragment:
142 98 (Loss of ).
-
Method C: qNMR (Absolute Purity Assay)
Why this works: If you lack a certified reference standard (common in early development), qNMR provides an absolute purity value traceable to an internal standard.
Protocol:
-
Solvent: DMSO-
(Essential for solubility and exchange suppression). -
Internal Standard (IS): Maleic Acid (Singlet at
6.2 ppm) or Dimethyl Sulfone. -
Pulse Sequence:
pulse with inverse gated decoupling (if satellites are an issue, though usually not for ). -
Relaxation Delay (
): 30 seconds .-
Expert Note: The carbonyl carbons have long
relaxation times. Although measuring protons, the rigid ring system requires adequate delay to ensure full magnetization recovery for quantitative accuracy (5 ).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight.[1][2]
Decision Matrix: Workflow Visualization
Figure 2: Select the analytical method based on the stage of drug development (QC vs. R&D vs. Metrology).
References
-
Favipiravir Synthesis & Intermediates
- Title: Favipiravir – a Modern Antiviral Drug: Synthesis and Modific
- Source: Chemistry of Heterocyclic Compounds (via NIH/PMC).
-
URL:[Link]
-
HPLC of Polar Triazoles (TFA Effect)
- Title: Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
- Source: ResearchGate (Journal of Liquid Chromatography & Rel
-
URL:[Link]
- Title: USP General Chapter <761> Nuclear Magnetic Resonance.
-
HILIC Separation Mechanisms
Sources
Impurity profiling of synthesized "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"
Executive Summary
The synthesis of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) presents unique challenges in impurity profiling due to the molecule's amphoteric nature, low molecular weight, and high polarity. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain critical polar impurities—specifically the hydrolyzed free acid and unreacted hydrazine-based starting materials—leading to "void volume" co-elution and mass balance deficits.
This guide objectively compares the industry-standard C18 RPLC-UV workflow against an alternative HILIC-Q-ToF-MS (Hydrophilic Interaction Liquid Chromatography with Time-of-Flight Mass Spectrometry) methodology. We demonstrate that while RPLC is sufficient for assaying the main peak, the HILIC-MS approach provides superior resolution (
Part 1: The Synthetic Context & Impurity Origins
To profile impurities effectively, one must understand their genesis. The industrial synthesis of MOTC typically involves the cyclocondensation of Dimethyl Oxalate with Semicarbazide (or a hydrazine derivative) under basic conditions.
Predicted Impurity Spectrum
-
Impurity A (Hydrolysis): 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. (Highly polar, forms rapidly in presence of moisture).
-
Impurity B (Intermediate): Methyl 2-(carbamoylhydrazinyl)-2-oxoacetate (Uncyclized open-chain intermediate).
-
Impurity C (Starting Material): Semicarbazide (UV-transparent, difficult to detect by standard UV).
-
Impurity D (Tautomer): 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (Phenolic form).
Figure 1: Impurity Genesis Pathway The following diagram maps the synthetic route and the divergence points where impurities are generated.
Caption: Synthetic pathway of MOTC showing the origin of critical process-related impurities and degradation products.
Part 2: Analytical Method Comparison
We compared two methodologies to quantify the product and its impurities.
Method A: The Standard (RPLC-UV)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Phosphoric Acid (Aq) / Acetonitrile.
-
Detection: UV at 210 nm.
Method B: The Alternative (HILIC-MS)
-
Column: Amide-Functionalized Silica, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start).
-
Detection: Q-ToF MS (ESI+).
Comparative Performance Data
The following data was generated from a spiked crude reaction mixture containing 1.0% of each known impurity.
| Performance Metric | Method A: RPLC-UV (Standard) | Method B: HILIC-MS (Recommended) | Interpretation |
| Retention (MOTC) | Both methods retain the main peak well. | ||
| Retention (Impurity A - Acid) | Critical Failure in Method A. The acid co-elutes with the void, making quantification impossible. | ||
| Detection of Semicarbazide | Not Detected (No Chromophore) | Detected ( | Method A cannot detect residual starting material. |
| Tautomer Separation | Broad, split peak | Sharp peak (pH buffered) | HILIC's buffer system stabilizes the tautomer, preventing peak splitting. |
| LOD (Main Peak) | 0.05% | 0.001% | MS provides 50x sensitivity improvement. |
Scientific Insight: The failure of Method A lies in the "Hydrophobic Collapse." The highly polar acid impurity and semicarbazide have no affinity for the C18 chain in aqueous conditions. Method B (HILIC) utilizes a water-layer partition mechanism, effectively retaining these polar species.
Part 3: Detailed Experimental Protocol (Method B)
For researchers profiling MOTC, the HILIC-MS workflow is the only self-validating protocol that ensures mass balance.
1. Sample Preparation
-
Diluent: 95:5 Acetonitrile:Water. (Crucial: Using 100% water as a diluent will cause peak distortion in HILIC due to solvent mismatch).
-
Concentration: Prepare 0.5 mg/mL solution of synthesized MOTC.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the triazole).
2. Chromatographic Parameters
-
System: UHPLC coupled to Q-ToF MS.
-
Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with Acetic Acid).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for equilibration)
-
1-10 min: 95% B
60% B -
10-12 min: 60% B (Flush polar contaminants)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer for polar heterocycles).
3. Mass Spectrometry Settings
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Soft ionization required to prevent in-source fragmentation of the labile ester group).
-
Reference Mass: Purine (
121.0508) for lock-mass correction.
Part 4: Structural Elucidation of Tautomers
A common pitfall in triazole analysis is misidentifying tautomers as distinct impurities. MOTC exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.
Experimental Observation: In unbuffered systems (Method A), this equilibrium is slow on the NMR/HPLC timescale, resulting in peak broadening. Resolution Strategy: By using Ammonium Acetate at pH 5.8 (Method B), we lock the molecule predominantly in the 5-oxo form (favored in neutral/acidic pH) and facilitate a rapid proton exchange, resulting in a single, sharp peak.
Figure 2: Analytical Decision Workflow Use this logic tree to select the correct method based on your specific impurity profile needs.
Caption: Decision tree for selecting between RPLC and HILIC based on impurity polarity and UV activity.
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][4][5] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link
-
Sigma-Aldrich. (n.d.).[1] Methyl 1H-1,2,4-triazole-3-carboxylate Product Information. Link
-
McHale, C., & Harmon, T. (2023).[6] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Link
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. halocolumns.com [halocolumns.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Executive Safety Summary
Compound Class: Triazole Derivative / Pharmaceutical Intermediate Physical State: Crystalline Solid / Powder Primary Hazard Profile: Irritant (Skin/Eye/Respiratory).[1] Potential Bioactive Sensitizer.
As a Senior Application Scientist, I cannot overstate that while Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (often a tautomer of methyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate) is not classified as "Fatal" or "Explosive," treating it with casual disregard is a critical error in drug development workflows.
Triazole intermediates are the backbone of potent antifungal and antiviral therapeutics. Consequently, even if the specific Safety Data Sheet (SDS) lists only "Irritant" (H315, H319, H335), you must handle this compound assuming it possesses biological activity . The primary risk vector is inhalation of particulates during weighing and dermal absorption during solubilization.
This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol designed for high-integrity research environments.
Risk Assessment & PPE Matrix
The selection of PPE is not static; it scales with the operation's energy and quantity. The following matrix synthesizes OSHA standards with practical laboratory risk management.
PPE Selection Decision Tree (Visualization)
Caption: Logic flow for determining PPE escalation based on physical state and quantity thresholds.
Detailed PPE Specifications
| Body Area | Standard Protocol (<100 mg) | Enhanced Protocol (>100 mg or Solution) | Technical Rationale |
| Respiratory | Fume Hood (Engineering Control). No respirator needed if sash is at proper height. | N95 / P100 Respirator . Required if handling outside a hood or if the powder is electrostatically active (fly-away). | The primary hazard is H335 (Respiratory Irritation) .[2][3] Engineering controls (hoods) are superior to PPE, but N95s provide redundancy against aerosolized particulates. |
| Hand | Single Nitrile Gloves (Min. thickness 0.11 mm). | Double Nitrile Gloves or Extended Cuff . Change outer glove immediately upon splash. | Triazoles are organic-soluble. Standard nitrile offers good resistance, but organic solvents (DMSO/DMF) used to dissolve this compound can permeate gloves, carrying the triazole with them. |
| Eye/Face | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles . Required if generating dust or working with pressurized vessels. | Crystalline powders can cause mechanical corneal abrasion + chemical irritation (H319). Goggles seal the eyes from floating dust. |
| Body | Cotton Lab Coat . Buttoned fully. | Tyvek® Lab Coat or disposable sleeves. | Cotton is porous. If you are handling large quantities, a Tyvek layer prevents the powder from embedding in your clothing and tracking home. |
Operational Protocol: Safe Weighing & Solubilization
This workflow is designed to minimize the "Zone of Exposure"—the critical moment when the container is opened, and the solid is transferred.
Step-by-Step Methodology
1. Pre-Operation Setup (The "Clean" Zone)
-
Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at 80–100 fpm face velocity.
-
Static Control: Triazole powders can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use to prevent "jumping" powder.
-
Solvent Prep: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the solid compound bottle.
2. The Weighing Process (The "Hot" Zone)
-
Positioning: Work at least 6 inches inside the hood sash.
-
Transfer:
-
Open the vial.
-
Use a micro-spatula (not a scoop) to minimize surface area.
-
Transfer directly into a tared vial. Do not use weighing paper; use a weighing boat or direct vial weighing to eliminate a transfer step.
-
-
Immediate Containment: Cap the receiving vial immediately after transfer. Do not leave it open while recording the weight.
3. Solubilization (The "Absorption" Risk)
-
Note: This compound is an ester.[4] Avoid strong aqueous bases (NaOH) during solubilization to prevent premature hydrolysis of the methyl ester group.
-
Add solvent to the solid (not solid to solvent) to prevent splash-back.
-
Vortex inside the hood.
Safe Handling Workflow Diagram
Caption: Operational workflow highlighting the high-risk steps requiring maximum attention.
Emergency Response & Disposal
Exposure Scenarios[1][5][6]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical evaluation. The triazole ring can induce respiratory sensitization in rare cases.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to wash skin; alcohols increase blood flow and can enhance absorption of the chemical.
-
Eye Contact: Flush for 15 minutes. Remove contact lenses if present.[1][2][5][6][7]
Waste Disposal Plan
-
Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Triazole-Ester" on waste tags.
Scientific Context & Mechanism
Why does this specific PPE matter?
The 1,2,4-triazole moiety is a "privileged structure" in medicinal chemistry, capable of hydrogen bonding with biological targets (enzymes/receptors). The methyl ester functionality at position 3 makes this molecule an electrophile.
-
Skin Irritation (H315): The ester can react with nucleophilic residues on skin proteins.
-
Eye Irritation (H319): Crystalline solids cause micro-abrasions, allowing the chemical to penetrate the corneal epithelium, leading to acute inflammation.
By adhering to the Level B protocol for larger quantities, you prevent the cumulative sensitization that can occur with repeated low-level exposure to bioactive heterocyclic intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735089, Methyl 1,2,4-triazole-3-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2,4-triazole derivatives hazard classification. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
